Hesperidin
描述
This compound is a flavan-on glycoside found in citrus fruits.
This compound has been reported in Humulus lupulus, Ficus erecta var. beecheyana, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
A flavanone glycoside found in CITRUS fruit peels.
属性
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPHWDTPGMPEX-QJBIFVCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044328 | |
| Record name | Hesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-26-3 | |
| Record name | Hesperidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hesperidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HESPERIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E750O06Y6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hesperidin's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating this response. Consequently, modulating microglial activation and the subsequent inflammatory cascade represents a promising therapeutic strategy. Hesperidin, a bioflavonoid predominantly found in citrus fruits, has emerged as a potent anti-neuroinflammatory agent. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of novel therapeutics for neuroinflammatory disorders.
Core Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anti-neuroinflammatory effects through a multi-targeted mechanism, primarily by modulating key signaling pathways that regulate the inflammatory response in microglia. Its actions lead to a reduction in the production of pro-inflammatory mediators and an enhancement of endogenous antioxidant defenses. The core mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, and the suppression of the NLRP3 inflammasome.
Inhibition of TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a critical driver of neuroinflammation. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of TLR4 on microglia, triggering a downstream signaling cascade that results in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
This compound has been shown to significantly interfere with this pathway. It can inhibit the expression of TLR4, thereby reducing the initial inflammatory trigger.[1][2] Furthermore, this compound can block the subsequent activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[3][4] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, unable to initiate the transcription of pro-inflammatory genes.[3][4] This inhibitory effect on the TLR4/NF-κB pathway is a central component of this compound's anti-neuroinflammatory action.[1][2]
Caption: this compound inhibits the phosphorylation of p38 MAPK and ERK1/2.
Activation of the Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is intimately linked with neuroinflammation, creating a vicious cycle that exacerbates neuronal damage. The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes, most notably HO-1.
This compound has been shown to be a potent activator of the Nrf2/HO-1 pathway. [5]It promotes the nuclear translocation of Nrf2, thereby increasing the expression of HO-1 and other antioxidant enzymes. [5][6]This enhancement of the endogenous antioxidant defense system helps to mitigate oxidative damage and reduce the inflammatory response.
Signaling Pathway Diagram: this compound's Activation of Nrf2/HO-1 Pathway
Caption: this compound activates the Nrf2/HO-1 pathway, boosting antioxidant defenses.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including neurodegenerative disorders.
Recent studies have highlighted this compound's ability to inhibit the activation of the NLRP3 inflammasome. [2][7]this compound has been observed to downregulate the expression of key components of the inflammasome, including NLRP3, ASC, and caspase-1. [8][9]This inhibition leads to a significant reduction in the secretion of mature IL-1β, a potent pro-inflammatory cytokine in the CNS. [10]The suppression of the NLRP3 inflammasome represents another important facet of this compound's anti-neuroinflammatory activity.
Signaling Pathway Diagram: this compound's Suppression of NLRP3 Inflammasome
Caption: this compound suppresses the activation of the NLRP3 inflammasome complex.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation, as reported in various preclinical studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Experimental Model | This compound Concentration/Dose | % Reduction (approx.) | Reference |
| TNF-α | LPS-stimulated BV-2 microglia | 20, 40, 80 µmol/L | 25-60% | [8] |
| IL-1β | LPS-stimulated BV-2 microglia | 20, 40, 80 µmol/L | 30-70% | [8] |
| IL-6 | LPS-stimulated BV-2 microglia | 20, 40, 80 µmol/L | 20-50% | [8] |
| TNF-α | LPS-induced mice | 25, 50, 100 mg/kg | 30-50% | [11] |
| IL-1β | LPS-induced mice | 25, 50, 100 mg/kg | 40-60% | [11] |
| IL-6 | LPS-induced mice | 25, 50, 100 mg/kg | 35-55% | [11] |
Table 2: Effect of this compound on Key Signaling Molecules
| Molecule | Experimental Model | This compound Concentration/Dose | Effect | Reference |
| p-p38 MAPK | LPS-stimulated BV-2 microglia | 50 µM | Significant decrease | [12] |
| p-ERK1/2 | LPS-stimulated BV-2 microglia | 50 µM | Significant decrease | [12] |
| Nuclear Nrf2 | APP/PS1 mice | 40 mg/kg | Significant increase | [13] |
| HO-1 | APP/PS1 mice | 40 mg/kg | Significant increase | [13] |
| NLRP3 | CUMS rats | 20, 50, 100 mg/kg | Significant decrease | [9] |
| Caspase-1 | CUMS rats | 20, 50, 100 mg/kg | Significant decrease | [9] |
Experimental Protocols
This section outlines the general methodologies employed in key experiments cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.
In Vitro Model: LPS-Stimulated BV-2 Microglial Cells
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
ELISA: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. [9] * Western Blotting: The expression levels of key signaling proteins (e.g., p-p38, p-ERK, IκBα, Nrf2, HO-1, NLRP3, caspase-1) in cell lysates are determined by Western blotting using specific primary antibodies.
-
Real-Time PCR: The mRNA expression levels of inflammatory genes are quantified using real-time polymerase chain reaction (RT-PCR).
-
Experimental Workflow: In Vitro Neuroinflammation Assay
Caption: General workflow for assessing this compound's anti-inflammatory effects in vitro.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male C57BL/6 mice are typically used. All animal procedures are conducted in accordance with approved ethical guidelines.
-
Treatment: Mice are pre-treated with this compound (administered orally or via intraperitoneal injection) for a specific period (e.g., 7-14 days). Neuroinflammation is then induced by a single intraperitoneal or intracerebroventricular injection of LPS.
-
Behavioral Tests: Cognitive and behavioral deficits are assessed using tests such as the Morris water maze or the Y-maze to evaluate learning and memory.
-
Tissue Collection and Analysis: Following the experimental period, mice are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected.
-
ELISA and Western Blotting: The levels of inflammatory markers and signaling proteins in brain homogenates are analyzed using ELISA and Western blotting, as described for the in vitro model.
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained with specific antibodies to visualize the activation of microglia (e.g., Iba-1 staining) and the expression of inflammatory proteins in situ.
-
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent with potent anti-neuroinflammatory properties. Its ability to modulate multiple key signaling pathways, including TLR4/NF-κB, MAPK, Nrf2/HO-1, and the NLRP3 inflammasome, underscores its potential as a multi-targeted therapeutic for complex neurodegenerative diseases. The quantitative data and experimental models presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with neuroinflammatory disorders.
-
Bioavailability and Blood-Brain Barrier Permeability: Optimizing delivery systems to enhance the bioavailability of this compound and its ability to cross the blood-brain barrier is crucial for its therapeutic efficacy in the CNS. [5][14]* Synergistic Effects: Investigating the potential synergistic effects of this compound with other neuroprotective compounds or existing therapies.
By continuing to unravel the intricate mechanisms of this compound's action and addressing the challenges of clinical translation, the scientific community can pave the way for the development of novel and effective treatments for the debilitating consequences of neuroinflammation.
References
- 1. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Hesperetin in Regulating Microglia Polarization after Ischemic Stroke by Inhibiting TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving Solubility and Permeability of this compound through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Neuroprotective Agent: A Review of Animal and Clinical Evidence [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. The Anti-Depressive Effects of this compound and the Relative Mechanisms Based on the NLRP3 Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound may improve depressive symptoms by binding NLRP3 and influencing the pyroptosis pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation in Mice by Promoting the miRNA-132 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates learning and memory deficits in APP/PS1 mice through activation of Akt/Nrf2 signaling and inhibition of RAGE/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin's Interaction with Toll-like Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin, a bioflavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including its potent anti-inflammatory effects. A key mechanism underlying this activity is its interaction with the Toll-like receptor (TLR) signaling pathways. TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of TLR signaling is implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound modulates TLR signaling, with a focus on its therapeutic potential.
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-inflammatory effects by targeting the TLR4 signaling pathway. TLR4, upon activation by ligands such as lipopolysaccharide (LPS), initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. This compound has been shown to modulate both of these branches, leading to a comprehensive suppression of the inflammatory response.
MyD88-Dependent Pathway
The MyD88-dependent pathway is the canonical signaling route for most TLRs, including TLR4. It rapidly activates the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines. This compound intervenes at multiple points in this pathway to attenuate the inflammatory cascade.[1][2][3][4][5]
Caption: this compound's inhibition of the MyD88-dependent TLR4 signaling pathway.
TRIF-Dependent Pathway
The TRIF-dependent pathway is an alternative signaling route activated by TLR4. This pathway is crucial for the induction of type I interferons (IFNs) and also contributes to the late-phase activation of NF-κB. Evidence suggests that this compound can also suppress this arm of TLR4 signaling.[2]
Caption: Postulated inhibition of the TRIF-dependent TLR4 pathway by this compound.
Quantitative Data Summary
The inhibitory effects of this compound on TLR signaling have been quantified in numerous studies. The following tables summarize key findings, including IC50 values and the modulation of inflammatory mediators.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HepG2 | Cytotoxicity | 150.43 ± 12.32 | [6][7] |
| HeLa | Cytotoxicity (MTT) | 4.210 mg/ml (equivalent to ~6.9 µM) | [8] |
| KB (Oral Cancer) | Cytotoxicity (MTT) | Dose-dependent inhibition | [9] |
| NALM-6 (Leukemia) | Apoptosis Induction | Dose-dependent (10-100 µM) | [10] |
| MG-63 (Osteosarcoma) | Cell Cycle Arrest | Dose-dependent (5-150 µM) | [10][11] |
Table 2: this compound-Mediated Modulation of Cytokines and Signaling Proteins
| Cell/Animal Model | Treatment | Target Molecule | Effect | Reference |
| LPS-induced RAW 264.7 cells | Hesperetin | TNF-α, IL-6, IL-1β | Significant decrease | [12] |
| LPS-induced RAW 264.7 cells | Hesperetin | iNOS, COX-2 | Reduced gene expression | [12] |
| LPS-induced RAW 264.7 cells | Hesperetin | p-p65, p-IκBα | Inhibition of phosphorylation | [12] |
| Sepsis-induced lung injury (mice) | This compound (10 & 20 mg/kg) | TNF-α, IL-6, IL-1β | Significant decrease | [3] |
| Sepsis-induced lung injury (mice) | This compound (10 & 20 mg/kg) | TLR4, MyD88 | Attenuated expression | [3] |
| Insulin-resistant HepG2 cells | This compound | TNF-α, IL-6 | Decreased levels | [13][14] |
| Insulin-resistant HepG2 cells | This compound | TLR4, NF-κB | Downregulated protein expression | [13][14] |
| LPS-challenged mice | This compound | IL-33, TNF-α | Significant decrease | [15] |
Key Experimental Protocols
The following are representative methodologies for investigating the effects of this compound on TLR signaling.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), HepG2 (human hepatocellular carcinoma), BV2 (murine microglia).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.
-
Inflammatory Challenge: To induce TLR4 signaling, cells are stimulated with lipopolysaccharide (LPS) from E. coli at concentrations typically ranging from 100 ng/mL to 1 µg/mL. Cells are often pre-treated with this compound for 1-2 hours before LPS stimulation.
Western Blot Analysis
Western blotting is used to determine the protein expression and phosphorylation status of key signaling molecules.
Caption: A typical experimental workflow for Western blot analysis.
-
Primary Antibodies: Antibodies targeting TLR4, MyD88, phosphorylated and total forms of NF-κB p65, IκBα, JNK, p38, and ERK are commonly used.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.
-
Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader, and cytokine concentrations are calculated based on a standard curve.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol), and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using SYBR Green master mix and gene-specific primers for TLR4, MyD88, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound demonstrates significant potential as a modulator of Toll-like receptor signaling, particularly the TLR4 pathway. By inhibiting both MyD88-dependent and TRIF-dependent signaling cascades, this compound effectively suppresses the activation of NF-κB and MAPKs, leading to a marked reduction in the production of pro-inflammatory mediators. The data presented in this guide underscore the multifaceted mechanisms through which this compound exerts its anti-inflammatory effects and provide a solid foundation for further research and development of this compound-based therapeutics for inflammatory diseases. The detailed experimental protocols offer a practical framework for researchers aiming to investigate the immunomodulatory properties of this compound and other natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Neothis compound dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of this compound Against Sepsis-Induced Lung Injury by Inducing the Heat-Stable Protein 70 (Hsp70)/Toll-Like Receptor 4 (TLR4)/ Myeloid Differentiation Primary Response 88 (MyD88) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent understanding of the mechanisms of the biological activities of this compound and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising influences of this compound and hesperetin against diabetes and its complications: a systematic review of molecular, cellular, and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Citrus seed induces human hepatocellular carcinoma HepG2 cell apoptosis via both mitochondrial and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Citrus seed induces human hepatocellular carcinoma HepG2 cell apoptosis via both mitochondrial and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Oral Cancer Cell Growth via Apoptosis and Inflammatory Signaling-Mediated Mechanisms: Evidence From In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates insulin resistance by regulating the IRS1-GLUT2 pathway via TLR4 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo and In Vitro Evaluation of the Protective Effects of this compound in Lipopolysaccharide-Induced Inflammation and Cytotoxicity of Cell - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Hesperidin: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Hesperidin, a prominent flavanone glycoside found abundantly in citrus fruits, has garnered significant scientific interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardiovascular-protective properties. However, its efficacy is intrinsically linked to its journey through the body—its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and bioavailability of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and the typical workflow for its study.
Absorption and Bioavailability: A Tale of Two Intestines
This compound's bioavailability is notably low and exhibits high inter-individual variability.[1][2] This is primarily attributed to its poor aqueous solubility and limited absorption in its glycosidic form in the small intestine.[3] The presence of a rutinose moiety prevents its hydrolysis by mammalian digestive enzymes.[1] Consequently, a significant portion of ingested this compound transits to the colon.[1][2]
In the large intestine, the gut microbiota plays a pivotal role. Bacterial enzymes, specifically α-rhamnosidases and β-glucosidases, hydrolyze this compound into its aglycone form, hesperetin.[4] This deglycosylation step is critical for absorption. Hesperetin, being more lipophilic, is then absorbed by colonocytes.
Factors such as the composition of an individual's gut microbiota can significantly influence the extent and rate of this compound metabolism and subsequent absorption, contributing to the observed inter-individual variations in bioavailability.[5] Furthermore, formulation strategies such as micronization have been shown to enhance the bioavailability of this compound.[1][6]
Metabolism: The Transformation of this compound
Once absorbed, hesperetin undergoes extensive phase II metabolism, primarily in the intestinal epithelium and the liver. The main metabolic pathways involve glucuronidation and sulfation, leading to the formation of various hesperetin conjugates, such as hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.[7] These conjugated metabolites are the predominant forms found circulating in the plasma.[3][7]
The metabolic journey of this compound is depicted in the signaling pathway diagram below.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, hesperetin, from various in vivo studies in both human and animal models. These parameters provide a quantitative insight into the absorption, distribution, and elimination kinetics.
Table 1: Pharmacokinetic Parameters of Hesperetin in Humans After Oral Administration
| Compound Administered | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Hesperetin | 135 mg | 825.78 ± 410.63 | 4.0 | 4846.20 ± 1675.99 | [8][9] |
| This compound (HEM) | 450 mg | - | ~7-8 | - | [1] |
| This compound (MHEM) | 450 mg | - | ~7-8 | Higher than HEM | [1] |
| This compound (M2SH) | 450 mg | - | Lower than HEM | Higher than HEM & MHEM | [1] |
HEM: this compound Epimeric Mixture; MHEM: Micronized this compound Epimeric Mixture; M2SH: Micronized 2S-Hesperidin. Cmax and AUC for this compound metabolites were measured.
Table 2: Pharmacokinetic Parameters of Hesperetin in Rats After Oral Administration
| Compound Administered | Dose | Cmax (µM) | Tmax (h) | AUC (nmol·h/mL) | Reference |
| This compound | 31 µmol/kg | ~0.35 | 6 | - | [10] |
| Hesperetin | 31 µmol/kg | ~0.95 | 4 | - | [10] |
| H-7-glc (0.25%) | - | 2.30 | - | - | [7] |
| This compound (0.25%) | - | 1.13 | - | - | [7] |
| H-7-glc (0.5%) | - | 4.91 | - | - | [7] |
| This compound (0.5%) | - | 2.06 | - | - | [7] |
| Racemic Hesperetin (i.v.) | - | - | - | R-isomer: 3.2-fold higher than S-isomer | [1] |
H-7-glc: Hesperetin-7-glucoside. Cmax and AUC values are for total hesperetin equivalents after enzymatic hydrolysis of plasma samples.
Experimental Protocols: A Methodological Overview
The study of this compound pharmacokinetics in vivo necessitates rigorous and well-defined experimental protocols. Below is a summary of typical methodologies employed in preclinical and clinical studies.
Animal Models:
-
Species: Wistar and Sprague-Dawley rats are commonly used models for in vivo pharmacokinetic studies of this compound.[10][11]
-
Housing and Diet: Animals are typically housed in controlled environments with standardized diet and water ad libitum. A washout period with a flavonoid-free diet is often implemented before the study.
Dosing and Administration:
-
Route: Oral gavage is the standard route for administering this compound or its metabolites to mimic dietary intake.[10][12]
-
Vehicle: The compound is often suspended in a suitable vehicle such as carboxymethylcellulose or water.
-
Dose: Doses in rat studies have ranged from approximately 31 µmol/kg to dietary supplementation of 0.25-0.5%.[7][10]
Sample Collection:
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via methods like tail vein or suborbital venous plexus puncture.[10][12] Plasma is separated by centrifugation.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-3, 3-6, 6-9, 9-12, 12-24 hours) using metabolic cages.[8][9]
Sample Preparation and Analysis:
-
Enzymatic Hydrolysis: To measure total hesperetin (aglycone + conjugates), plasma and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[8][10]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is employed to isolate the analytes from the biological matrix.[11][13]
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological samples.[11][13][14]
-
Chromatography: Reversed-phase columns (e.g., C18) are typically used with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.[11][13]
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[11][13]
-
The logical flow of a typical in vivo pharmacokinetic study of this compound is illustrated in the following diagram.
Conclusion
The in vivo pharmacokinetics of this compound are complex, characterized by poor initial absorption followed by significant metabolism by the gut microbiota and subsequent phase II conjugation. The resulting bioavailability is low and variable. Understanding these processes is crucial for the rational design of this compound-based therapeutics and functional foods. Future research should continue to explore formulation strategies to enhance bioavailability and further elucidate the role of individual differences in gut microbiota composition on this compound's pharmacokinetic profile. This technical guide serves as a comprehensive resource for professionals engaged in the research and development of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Increased bioavailability of hesperetin-7-glucoside compared with this compound results in more efficient prevention of bone loss in adult ovariectomised rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo pharmacokinetics of this compound are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of this compound and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of naringin, this compound, neothis compound, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Metabolic Pathways of Hesperidin and its Aglycone, Hesperetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of hesperidin, a prominent flavonoid found in citrus fruits, and its aglycone, hesperetin. The document details the absorption, biotransformation, and pharmacokinetic profile of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways.
Introduction
This compound (hesperetin-7-O-rutinoside) is a flavanone glycoside abundant in citrus species. Its biological activities are largely attributed to its aglycone, hesperetin, which is released through metabolic processes primarily in the gastrointestinal tract. Understanding the metabolic pathways of this compound and hesperetin is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents. This guide synthesizes current knowledge on their metabolic journey, from ingestion to systemic circulation and cellular effects.
Metabolic Pathways
The metabolism of this compound is a multi-step process involving enzymatic deglycosylation by the gut microbiota, followed by absorption of the resulting aglycone, hesperetin, and its subsequent phase I and phase II metabolism.
Intestinal Metabolism of this compound
This compound, due to its rutinoside moiety, is poorly absorbed in the small intestine.[1][2] The primary site of its metabolism is the colon, where it is hydrolyzed by the gut microbiota.[1][2] The enzymatic deglycosylation of this compound to hesperetin can occur via two main pathways[3][4]:
-
Sequential Hydrolysis: This involves a two-step process initiated by the enzyme α-L-rhamnosidase , which cleaves the terminal rhamnose to form hesperetin-7-O-glucoside. This intermediate is then hydrolyzed by β-glucosidase to release the aglycone, hesperetin.[3][4]
-
Direct Hydrolysis: A single-step deglycosylation can also occur through the action of α-rhamnosyl-β-glucosidase , which directly cleaves the entire rutinose moiety to yield hesperetin.[3][4]
Specific bacterial species, such as Bifidobacterium pseudocatenulatum, have been identified as possessing the necessary enzymatic machinery to carry out this transformation.[2]
Absorption and Biotransformation of Hesperetin
Once formed, hesperetin is absorbed by colonocytes.[2] It then undergoes extensive phase I and phase II metabolism, both in the intestinal cells and subsequently in the liver.
-
Phase I Metabolism: This involves minor modifications to the hesperetin structure, such as demethylation and dehydroxylation.[5] For instance, hesperetin can be demethylated to eriodictyol.[6]
-
Phase II Metabolism: This is the major route of hesperetin biotransformation, resulting in the formation of more water-soluble conjugates. The primary conjugation reactions are:
-
Glucuronidation: Attachment of glucuronic acid, forming hesperetin-glucuronides (e.g., hesperetin-7-O-glucuronide, hesperetin-3'-O-glucuronide).[6]
-
Sulfation: Addition of a sulfate group, forming hesperetin-sulfates (e.g., hesperetin-3'-O-sulfate).[6]
-
Mixed Conjugation: Formation of sulfo-glucuronide conjugates.[2]
-
These conjugated metabolites are the primary forms of hesperetin found in systemic circulation.[2][6]
Catabolism of Hesperetin
Beyond conjugation, hesperetin can undergo further degradation by the gut microbiota, leading to the formation of various phenolic acids and smaller phenolic compounds through C-ring fission.[5][7] These catabolites may also contribute to the biological activity of this compound.
Diagram of this compound and Hesperetin Metabolic Pathway
Caption: Metabolic pathway of this compound to hesperetin and its subsequent metabolites.
Quantitative Data on Pharmacokinetics
The bioavailability and pharmacokinetic parameters of this compound and hesperetin have been investigated in both human and animal studies. The data highlights the generally low bioavailability of this compound and the more rapid absorption of its aglycone, hesperetin.
Table 1: Pharmacokinetic Parameters of Hesperetin in Humans after Oral Administration
| Parameter | Value | Study Reference |
| Dose | 135 mg | Kanaze et al., 2007[6] |
| Cmax (ng/mL) | 825.78 ± 410.63 | Kanaze et al., 2007[6] |
| Tmax (h) | 4.0 ± 0.0 | Kanaze et al., 2007[6] |
| AUC0-∞ (ng·h/mL) | 4846.20 ± 1675.99 | Kanaze et al., 2007[6] |
| t1/2 (h) | 3.05 ± 0.91 | Kanaze et al., 2007[6] |
| Urinary Excretion (%) | 3.26 ± 0.44 | Kanaze et al., 2007[6] |
Table 2: Comparative Pharmacokinetic Parameters of this compound and Hesperetin Metabolites in Humans
| Compound Administered | Metabolite Measured | Cmax (nM) | Tmax (h) | AUC (µM·h) | Study Reference |
| This compound (Orange Extract) | Total Plasma Metabolites | 0.35 ± 0.5 µM | 8.0 ± 0.5 | 1.3 ± 2.1 | Pereira-Caro et al., 2021[2] |
| Eriocitrin (Lemon Extract) | Total Plasma Metabolites | 5.7 ± 5.4 µM | 6.0 ± 0.3 | 21.1 ± 24.5 | Pereira-Caro et al., 2021[2] |
| This compound | Hesperetin Metabolites | - | 7-8 | - | Villa-Rodriguez et al., 2022[8] |
Table 3: Pharmacokinetic Parameters of Total Hesperetin in Rats after Intravenous and Oral Administration
| Administration Route | Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (nmol·h/mL) | Study Reference |
| Intravenous | This compound | 18.9 | - | - | 30.09 ± 12.88 | Chen et al., 2011 |
| Intravenous | Hesperetin | 9.4 | - | - | 61.47 ± 11.23 | Chen et al., 2011 |
| Oral | This compound | 18.9 | 0.35 ± 0.09 | 6.0 | 2.12 ± 0.54 | Chen et al., 2011 |
| Oral | Hesperetin | 9.4 | 0.95 ± 0.18 | 4.0 | 7.98 ± 1.87 | Chen et al., 2011 |
Key Signaling Pathways Modulated by this compound and Hesperetin
This compound and its metabolites have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound and hesperetin have been reported to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, thereby attenuating inflammatory responses.
Diagram of MAPK Signaling Pathway Inhibition by Hesperetin
Caption: Hesperetin inhibits the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. This compound and hesperetin can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This leads to the suppression of pro-inflammatory gene expression.
Diagram of NF-κB Signaling Pathway Inhibition by Hesperetin
Caption: Hesperetin inhibits the NF-κB signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism and bioactivity of this compound and hesperetin.
In Vitro Digestion Model
This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of this compound.
Materials:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
pH meter
-
Shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Oral Phase:
-
Mix the sample containing this compound with SSF.
-
Adjust the pH to 6.8.
-
Incubate at 37°C for 5-10 minutes with gentle shaking.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral digest.
-
Adjust the pH to 2.0-3.0 with HCl.
-
Incubate at 37°C for 2 hours with constant shaking.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric digest.
-
Adjust the pH to 7.0 with NaHCO3.
-
Incubate at 37°C for 2 hours with constant shaking.
-
-
Sample Collection:
-
After the intestinal phase, centrifuge the digestate to separate the soluble (bioaccessible) fraction from the insoluble residue.
-
Collect the supernatant for analysis of this compound and its metabolites by HPLC or LC-MS.
-
Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of hesperetin.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a solution of hesperetin in HBSS to the apical (AP) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C.
-
At specified time points, collect samples from the BL side and replace with fresh HBSS.
-
To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Sample Analysis:
-
Analyze the concentration of hesperetin in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Western Blot Analysis of MAPK and NF-κB Signaling
This protocol details the detection of key phosphorylated proteins in the MAPK and NF-κB pathways in response to hesperetin treatment.
Materials:
-
Cell culture (e.g., macrophages, endothelial cells)
-
Hesperetin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with hesperetin for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Conclusion
The metabolic pathways of this compound and its aglycone hesperetin are complex, involving extensive modification by the gut microbiota and host enzymes. The bioavailability of this compound is limited, with its biological effects being largely mediated by its absorbed and conjugated aglycone, hesperetin. Hesperetin and its metabolites exert their effects through the modulation of key signaling pathways, including the MAPK and NF-κB cascades. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these citrus flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Metabolism of the Flavanones Eriocitrin and this compound: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. In Vivo pharmacokinetics of this compound are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin's Role in Modulating Cellular Antioxidant Enzymes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its potent antioxidant properties. Beyond its direct radical scavenging capabilities, this compound exerts a profound influence on the endogenous antioxidant defense system by modulating the expression and activity of key cellular antioxidant enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interaction with critical signaling pathways, particularly the Nrf2/ARE system. It summarizes quantitative data from various studies, details common experimental protocols for evaluating its efficacy, and presents visual diagrams of the core signaling cascades and workflows.
Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The primary mechanism by which this compound enhances the cellular antioxidant arsenal is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound disrupts the Nrf2-Keap1 interaction.[2][3] This disruption allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[2][4] This binding event initiates the transcription and subsequent translation of a suite of Phase II detoxifying and antioxidant enzymes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[2][5] Studies have shown that this compound treatment up-regulates the protein levels of Nrf2, leading to an enhanced antioxidant status.[3][6][7]
Visualizing the Nrf2 Activation Pathway
Caption: this compound disrupts the Keap1-Nrf2 complex, enabling Nrf2 nuclear translocation.
Role of Upstream Kinases: MAPK Pathways
The activation of Nrf2 by this compound is also modulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to influence the phosphorylation of Extracellular signal-regulated kinase (ERK).[1][2] Some studies suggest that this compound facilitates the phosphorylation of ERK1/2, which can contribute to Nrf2 activation, while not affecting p38 and JNK pathways in certain contexts.[2][8] However, other reports indicate that this compound can inhibit the activation of p38 and c-Jun N-terminal kinases (JNKs), which are often associated with apoptotic pathways triggered by cellular stress.[9][10] This suggests that this compound's influence on MAPK signaling is context-dependent and may contribute to its overall cytoprotective effects by both promoting pro-survival antioxidant responses and inhibiting stress-induced apoptosis pathways.
Modulation of Specific Antioxidant Enzymes
This compound administration has been demonstrated to significantly increase the activity and expression of several key antioxidant enzymes.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Numerous in vivo and in vitro studies confirm that this compound treatment leads to elevated SOD activity, providing a first line of defense against ROS.[11][12][13]
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. This compound consistently upregulates CAT activity, which works in concert with SOD to detoxify ROS.[2][11][13][14]
-
Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. This compound has been shown to restore or increase GPx activity in models of oxidative stress.[13][15]
-
Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1): These are two canonical downstream targets of Nrf2 activation. This compound treatment significantly induces the expression of both HO-1 and NQO1, further contributing to cellular protection against oxidative damage.[2][4][16]
Quantitative Effects of this compound on Antioxidant Markers
The following tables summarize quantitative data from selected studies, illustrating the impact of this compound on key antioxidant enzymes and markers of oxidative stress.
Table 1: Effect of this compound on Antioxidant Enzyme Activity in Animal Models
| Study Model | This compound Dose | Enzyme | Result | Citation |
| Iron-overloaded mice | Not specified | SOD, CAT, GST | Significant increase in activity | [11] |
| Aged rat heart | Not specified | SOD, CAT | Increased activity | [6] |
| Cisplatin-treated mice | 100 or 300 mg/kg/day | SOD, CAT | Significantly enhanced levels | [17] |
| NiCl₂-treated rats | 20, 40, 80 mg/kg | SOD, CAT, GSH-Px | Dose-dependent increase in activity | [13] |
| Intensively trained rats | 200 mg/kg | SOD, CAT | Prevented exercise-induced decrease | [18] |
Table 2: Effect of this compound on Markers of Oxidative Stress
| Study Model | This compound Dose | Marker | Result | Citation |
| H₂O₂-treated bMECs | Not specified | ROS, MDA | Significant reduction | [2] |
| Cisplatin-treated mice | 100 or 300 mg/kg/day | ROS, MDA | Reduced levels | [17] |
| Amateur cyclists (acute) | 500 mg | SOD | Decrease in exercise-induced overexpression | [19] |
| NiCl₂-treated rats | 20, 40, 80 mg/kg | MDA | Dose-dependent decrease in content | [13] |
| DEN/CCl₄-induced rats | 50 and 100 mg/kg | Lipid Peroxidation | Reduced levels | [16] |
Note: "bMECs" refers to bovine mammary epithelial cells; "MDA" refers to malondialdehyde, a marker of lipid peroxidation; "DEN/CCl₄" refers to diethylnitrosamine/carbon tetrachloride, agents used to induce hepatocarcinogenesis.
Experimental Protocols
The evaluation of this compound's effect on cellular antioxidant enzymes involves a range of standard biochemical and molecular biology techniques.
General Experimental Workflow
A typical in vitro study to assess this compound's antioxidant potential follows a structured workflow.
Caption: Workflow for assessing this compound's antioxidant effects in cell culture.
Key Methodologies
4.2.1 Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is often based on the inhibition of the reduction of a chromogen (like nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system). SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Protocol Outline:
-
Prepare cell or tissue lysates.
-
Add lysate to a reaction mixture containing the superoxide-generating system and the detector dye (e.g., NBT).
-
Incubate for a specific time at a controlled temperature.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of inhibition of the reaction, which is proportional to the SOD activity in the sample.
-
4.2.2 Catalase (CAT) Activity Assay:
-
Principle: This assay typically measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.
-
Protocol Outline:
-
Add cell or tissue lysate to a solution of H₂O₂.
-
Monitor the decrease in absorbance of H₂O₂ directly at ~240 nm over time.
-
Alternatively, stop the reaction after a set time with an inhibitor and measure the remaining H₂O₂ using a colorimetric reaction (e.g., with ammonium molybdate).
-
Enzyme activity is calculated based on the rate of H₂O₂ consumption.
-
4.2.3 Western Blot Analysis for Protein Expression (e.g., Nrf2, Keap1, HO-1):
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol Outline:
-
Extract total protein from cell or tissue samples and determine concentration.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-Nrf2).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
-
4.2.4 Real-Time Quantitative PCR (RT-qPCR) for Gene Expression:
-
Principle: RT-qPCR measures the amount of a specific mRNA transcript, allowing for the quantification of gene expression.
-
Protocol Outline:
-
Isolate total RNA from cells or tissues.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform PCR using the cDNA as a template, specific primers for the target gene (e.g., NFE2L2 for Nrf2), and a fluorescent dye (e.g., SYBR Green).
-
Monitor the fluorescence in real-time as the DNA is amplified.
-
Quantify the initial amount of mRNA based on the cycle threshold (Ct) value, normalized to a housekeeping gene.
-
Conclusion
This compound is a potent modulator of cellular antioxidant defenses. Its primary mechanism involves the activation of the Nrf2 signaling pathway, leading to the enhanced expression and activity of a broad spectrum of antioxidant enzymes, including SOD, CAT, GPx, HO-1, and NQO1.[2][6][15] This action is further supported by its influence on MAPK signaling pathways, which collectively contribute to cellular protection against oxidative stress.[1][2] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in preventing and treating diseases rooted in oxidative damage.
References
- 1. Antioxidant and anti-inflammatory properties of the citrus flavonoids this compound and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against cisplatin-induced cardiotoxicity in mice by regulating the p62–Keap1–Nrf2 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated expression of Nrf2 and upregulation of antioxidant status in senescent rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against cisplatin-induced cardiotoxicity in mice by regulating the p62–Keap1–Nrf2 pathway - Food & Function (RSC Publishing) DOI:10.1039/D2FO00298A [pubs.rsc.org]
- 8. Recent understanding of the mechanisms of the biological activities of this compound and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the histological structure, oxidative stress, and apoptosis in the liver and kidney induced by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A review of the hepatoprotective effects of this compound, a flavanon glycoside in citrus fruits, against natural and chemical toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against chemically induced hepatocarcinogenesis via modulation of Nrf2/ARE/HO-1, PPARγ and TGF-β1/Smad3 signaling, and amelioration of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Based on Activation of p62-Keap1-Nrf2 Pathway, this compound Protects Arsenic-Trioxide-Induced Cardiotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Effect of this compound on the Oxidative Stress Induced by an Exhausting Exercise in Intensively Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Hesperidin's Modulatory Effect on Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) presents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Hesperidin, a flavanone glycoside abundant in citrus fruits, has emerged as a promising natural compound with the potential to modulate BBB permeability. This technical guide provides an in-depth analysis of the current scientific evidence regarding this compound's effects on the BBB. Through a comprehensive review of in vivo and in vitro studies, this document details the experimental protocols used to evaluate these effects, presents quantitative data in a structured format, and illustrates the underlying molecular signaling pathways. The evidence suggests that this compound can ameliorate BBB disruption under pathological conditions, primarily through its anti-inflammatory and antioxidant properties, by preserving the integrity of tight junctions and modulating key signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a key pathological feature in a variety of neurological diseases, including stroke, neurodegenerative diseases, and traumatic brain injury. This compound's ability to cross the BBB and exert neuroprotective effects has been a subject of growing interest.[1] Its therapeutic potential is largely attributed to its capacity to mitigate oxidative stress and neuroinflammation, which are critical factors in BBB dysfunction.[1] This guide will explore the mechanisms by which this compound influences BBB permeability, providing a foundational understanding for future research and therapeutic development.
In Vitro Studies: Effects of this compound on BBB Models
In vitro models of the BBB are crucial for mechanistic studies of drug transport and barrier function. The most common models utilize brain microvascular endothelial cells, such as the bEnd.3 cell line, cultured on Transwell inserts.
Data on In Vitro BBB Permeability
The following table summarizes the quantitative effects of this compound on in vitro BBB models.
| Model | Condition | This compound Concentration | Key Findings | Reference |
| bEnd.3 cells | Hypoxia | 10 and 30 µg/mL | Prevented hypoxia-induced decrease in TEER in a concentration-dependent manner. | [2] |
| bEnd.3 cells | Hypoxia | Not Specified | Inhibited the disruption of claudin-5 and ZO-1. | [2] |
| bEnd.3 cells | Normoxia | Not Specified | TEER values for control monolayers ranged from 100–140 Ω·cm². | [3] |
Experimental Protocols for In Vitro Studies
TEER is a widely accepted quantitative technique to measure the integrity of tight junction dynamics in cell culture models.
-
Cell Culture: Mouse brain endothelial cells (bEnd.3) are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transwell Setup: bEnd.3 cells are seeded onto the apical side of Transwell inserts (e.g., 0.4 µm pore size). The integrity of the monolayer is monitored by measuring TEER.
-
Hypoxia Induction: To mimic ischemic conditions, the Transwell plates are placed in a hypoxic chamber with 1% O2 for a specified duration (e.g., 4 to 48 hours).
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10 and 30 µg/mL) prior to or during the hypoxic challenge.
-
TEER Measurement: TEER is measured using an EVOM2 epithelial voltohmmeter. The resistance values of blank filters are subtracted from the values of filters with cells. The net resistance values are then multiplied by the surface area of the filter to obtain the TEER value in Ω·cm².[3]
In Vivo Studies: this compound's Protective Role in Animal Models
In vivo studies are essential to validate the findings from in vitro models and to understand the physiological relevance of this compound's effects on the BBB in a complex biological system.
Data on In Vivo BBB Permeability
The following table summarizes the quantitative effects of this compound on BBB permeability in animal models.
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Mice | Ischemia/Hypoxia | Not Specified | Significantly ameliorated the increase in BBB permeability as measured by Evans blue extravasation. | [2] |
| Rats | Titanium Dioxide Nanoparticle-induced Neurotoxicity | Not Specified | Decreased brain levels of MDA and TNF-α. Increased levels of SOD, CAT, and GPx. | [4] |
Experimental Protocols for In Vivo Studies
This assay is a common method to assess BBB permeability in vivo. Evans blue dye binds to serum albumin, and its extravasation into the brain parenchyma indicates a breach in the BBB.
-
Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.
-
Induction of BBB Disruption: BBB disruption can be induced through various models, such as middle cerebral artery occlusion (MCAO) for stroke, or administration of lipopolysaccharide (LPS) for neuroinflammation.
-
This compound Administration: this compound is typically administered orally (e.g., via gavage) or intraperitoneally at specific doses for a set period before the induction of BBB injury.
-
Evans Blue Injection: A solution of Evans blue dye (e.g., 2% in saline) is injected intravenously (e.g., via the tail vein). The dye is allowed to circulate for a specific time (e.g., 1-2 hours).
-
Tissue Processing: After circulation, the animals are anesthetized and transcardially perfused with saline to remove the dye from the vasculature. The brains are then harvested.
-
Quantification: The brain tissue is homogenized in a solvent (e.g., formamide or trichloroacetic acid) to extract the Evans blue dye. The amount of extravasated dye is quantified by measuring the absorbance of the supernatant using a spectrophotometer at a specific wavelength (e.g., 620 nm). The results are often expressed as µg of dye per gram of brain tissue.[5][6][7][8]
Western blotting is used to quantify the expression levels of key tight junction proteins like claudin-5 and ZO-1.[9][10]
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-5, anti-ZO-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and are often normalized to a loading control like β-actin or GAPDH.
Immunofluorescence is used to visualize the localization and distribution of tight junction proteins in brain tissue sections.[11][12]
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose solutions), and then sectioned using a cryostat.
-
Staining: The brain sections are permeabilized, blocked, and then incubated with primary antibodies against tight junction proteins. Following washes, the sections are incubated with fluorescently labeled secondary antibodies.
-
Imaging: The stained sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence or confocal microscope.
Molecular Mechanisms and Signaling Pathways
This compound's protective effects on the BBB are mediated through the modulation of several key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Under pathological conditions, its activation leads to the production of pro-inflammatory cytokines that can increase BBB permeability. This compound has been shown to inhibit the activation of NF-κB.[13][14][15]
Nrf2 Signaling Pathway
The Nrf2 pathway is the master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage. This compound can activate the Nrf2 pathway, thereby reducing oxidative stress at the BBB.[16][17][18][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are involved in various cellular processes, including inflammation and apoptosis. This compound can modulate MAPK signaling to reduce neuroinflammation.[14][20]
Conclusion and Future Directions
The collective evidence presented in this technical guide strongly supports the role of this compound in modulating blood-brain barrier permeability, particularly in pathological contexts. By preserving the integrity of tight junctions through the attenuation of neuroinflammation and oxidative stress, this compound demonstrates significant potential as a neuroprotective agent. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers aiming to further investigate its mechanisms of action and therapeutic applications.
Future research should focus on:
-
Elucidating the specific transporters involved in this compound's transport across the BBB.
-
Conducting more extensive dose-response studies in various animal models of neurological diseases.
-
Investigating the long-term effects of this compound supplementation on BBB integrity and cognitive function.
-
Developing novel drug delivery systems to enhance the bioavailability of this compound to the central nervous system.
A deeper understanding of this compound's effects on the BBB will be instrumental in harnessing its full therapeutic potential for the treatment of CNS disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Yuzu and this compound Ameliorate Blood-Brain Barrier Disruption during Hypoxia via Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIGHT JUNCTION PROTEIN EXPRESSION AND BARRIER PROPERTIES OF IMMORTALIZED MOUSE BRAIN MICROVESSEL ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol to assess extravasation of fluorescent molecules in mice after ultrasound-mediated blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disruptions of occludin and claudin-5 in brain endothelial cells in vitro and in brains of mice with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroinflammation and Neurodegeneration: The Promising Protective Role of the Citrus Flavanone Hesperetin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling [mdpi.com]
- 16. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound ameliorates hypobaric hypoxia-induced retinal impairment through activation of Nrf2/HO-1 pathway and inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperidin, a bioflavonoid predominantly found in citrus fruits, has garnered significant scientific attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate further research and development. The guide also includes visualizations of critical signaling pathways and experimental workflows to offer a clear and concise understanding of this compound's mode of action and its potential as a therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease.[1][2] this compound (C28H34O15), a flavanone glycoside, has emerged as a promising natural compound with significant anti-inflammatory and antioxidant activities.[3][4] This guide delves into the scientific evidence supporting the anti-inflammatory properties of this compound, focusing on its mechanisms of action, experimental validation, and potential for therapeutic applications.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6]
This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[6][7] This inhibitory action is believed to be a cornerstone of its anti-inflammatory effects.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play a critical role in transducing extracellular signals to cellular responses, including inflammation.[8] this compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPK, thereby inhibiting the downstream activation of transcription factors involved in the expression of inflammatory mediators.[8][9]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[8] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of IL-1β and IL-18.[8][10]
Quantitative Data from In Vitro and In Vivo Studies
The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inducing Agent | This compound Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 30 µM | Nitric Oxide (NO) Production | Dose-dependent reduction; 30 µM showed significant inhibition. | [11] |
| RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | TNF-α Production | Dose-dependent reduction. | [12] |
| RAW 264.7 | LPS (1 µg/mL) | 50, 100 µM | IL-6 Production | Dose-dependent reduction. | [12] |
| HaCaT | UV Irradiation | 10, 50, 100 µM | Nitric Oxide (NO) Production | Dose-dependent reduction. | [3] |
| HaCaT | UV Irradiation | 10, 50, 100 µM | TNF-α Production | Dose-dependent reduction. | [3] |
| HaCaT | UV Irradiation | 10, 50, 100 µM | IL-6 Production | Dose-dependent reduction. | [3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Challenge | This compound Dosage | Measured Parameter | Result | Reference |
| Male Mice | LPS | 5, 10 mg/kg b.w. (i.p.) | Spleen IL-6 Levels | Significant decrease compared to LPS-only group. | [8] |
| Male Mice | LPS | 5, 10 mg/kg b.w. (i.p.) | Spleen IL-1β Levels | Significant decrease compared to LPS-only group. | [8] |
| Male Mice | LPS | Dietary | Prefrontal Cortex Kynurenine/Tryptophan Ratio | Suppressed the LPS-induced increase. | [13] |
| Rats | Acetic Acid-induced Colitis | Not specified | Colonic NLRP3 Expression | Reduced expression. | [10] |
| Rats | Acetic Acid-induced Colitis | Not specified | Colonic IL-1β and IL-18 Levels | Diminished levels. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and the subsequent assessment of this compound's inhibitory effects on pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
This compound
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
This compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg body weight) 1 hour before carrageenan injection. A control group should receive the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol outlines the steps for detecting the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from in vitro experiments
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-JNK, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the significant anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate further research into the precise mechanisms of action and to aid in the development of this compound-based therapeutics. Further clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety of this compound in human inflammatory diseases.
References
- 1. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. gene-quantification.de [gene-quantification.de]
- 11. inotiv.com [inotiv.com]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. researchgate.net [researchgate.net]
Hesperidin: A Comprehensive Technical Guide to its Senolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to mitigate the detrimental effects of cellular aging. Hesperidin, a bioflavonoid predominantly found in citrus fruits, has garnered significant attention for its potential as a senolytic compound. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and therapeutic promise of this compound in the context of senotherapeutics. We consolidate quantitative data from various studies, detail experimental protocols for its evaluation, and visualize the intricate signaling pathways modulated by this compound.
Introduction
This compound (C28H34O15), a flavanone glycoside, has a long history of investigation for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] Recent evidence has illuminated its role as a potential senolytic agent, capable of inducing apoptosis in senescent cells and modulating the pro-inflammatory SASP.[1] This guide delves into the core mechanisms by which this compound exerts its senolytic effects, providing a valuable resource for researchers and drug development professionals in the field of geroscience.
Mechanism of Action: How this compound Targets Senescent Cells
This compound's senolytic activity is not attributed to a single mechanism but rather a multi-pronged attack on the survival pathways of senescent cells. The primary mechanisms include the induction of apoptosis through the p53 signaling pathway, modulation of the Nrf2 pathway to counteract oxidative stress, and regulation of the pro-inflammatory IL-6/STAT3 signaling cascade.
Induction of Apoptosis via the p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in cellular senescence and apoptosis. In senescent cells, p53 activity is often dysregulated, contributing to their survival. This compound has been shown to modulate the p53 pathway to preferentially induce apoptosis in these cells.[1][2]
The proposed mechanism involves this compound's ability to increase the expression of p53.[1] This, in turn, upregulates the pro-apoptotic protein Bax and the cyclin-dependent kinase inhibitor p21.[2] The increased Bax/Bcl-2 ratio is a critical determinant for the induction of the mitochondrial apoptotic cascade. Furthermore, this compound has been observed to inhibit the interaction between p53 and its negative regulator, MDMX, leading to the stabilization and activation of p53.[2]
Modulation of the Nrf2 Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. While Nrf2 activation is generally protective, its role in senescence is complex. This compound has been shown to interact with the Nrf2 pathway, which may contribute to its senolytic activity by influencing the cellular redox state.[3][4] Studies suggest that this compound can upregulate Nrf2 protein levels, thereby enhancing the expression of downstream antioxidant enzymes.[4] This modulation of the cellular antioxidant capacity could potentially sensitize senescent cells to apoptosis.
Regulation of the IL-6/STAT3 Signaling Pathway and SASP
A hallmark of senescent cells is the secretion of the SASP, which is heavily influenced by the IL-6/STAT3 signaling pathway.[5] this compound has demonstrated the ability to inhibit this pathway, thereby reducing the expression of key SASP factors.[5] By suppressing the IL-6/STAT3 cascade, this compound can ameliorate the pro-inflammatory microenvironment created by senescent cells, which is a crucial aspect of its senomorphic (SASP-modulating) and senolytic effects.
Quantitative Data on this compound's Senolytic Activity
The following tables summarize the quantitative data from various studies investigating the senolytic effects of this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 321 | [6] |
| NIH-3T3 | Fibroblast | > 500 | [7] |
Table 2: Effect of this compound on Senescent Cell Viability and Apoptosis
| Cell Line | Senescence Inducer | This compound Concentration (µM) | Effect | Quantitative Measure | Reference |
| A549 | 5-Fluorouracil | Not specified | Increased apoptosis | Higher apoptosis rates compared to Quercetin | [1] |
| HepG2 | Cisplatin | 100 | Increased apoptosis | 5.28% increase in apoptosis with combination treatment | [6] |
| SNU-668 | N/A (Cancer Cell Line) | 100 | Reduced cell viability | 53.18% of control | [8] |
Table 3: Modulation of Senescence and Apoptosis Markers by this compound
| Cell Line | Senescence Inducer | This compound Treatment | Marker | Effect | Reference |
| A549 | 5-Fluorouracil | Not specified | p53 | Enhanced expression | [1] |
| A549 | 5-Fluorouracil | Not specified | SASP Markers | Reduced expression | [1] |
| MRC-5 | Doxorubicin | Not specified | p53, p21, p16 | Downregulated | [5] |
| HaCaT | PM2.5 | 50 µM | p-p53, p21, p16 | Decreased expression | [9] |
| SNU-668 | N/A | Not specified | Bcl-2 | Decreased mRNA expression | [8] |
| SNU-668 | N/A | Not specified | Bax | Increased mRNA expression | [8] |
| SNU-668 | N/A | Not specified | Caspase-3 | Increased mRNA expression and activity | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the senolytic potential of this compound.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
-
Principle: Senescent cells exhibit increased lysosomal β-galactosidase activity at pH 6.0. The substrate X-gal is cleaved, producing a blue precipitate.
-
Protocol:
-
Cell Culture: Plate cells in a 6-well plate and treat with the senescence inducer and/or this compound.
-
Fixation: Wash cells twice with PBS and fix with 1x fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Staining: Prepare the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2). Add the staining solution to the cells and incubate at 37°C without CO2 for 12-16 hours.
-
Visualization: Observe the cells under a microscope for the development of a blue color.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This technique is used to measure the expression levels of specific genes.
-
Principle: The amount of amplified DNA is measured in real-time during the PCR reaction using a fluorescent dye.
-
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, gene-specific primers for SASP factors (e.g., IL-6, IL-8, MMP-3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan probe-based master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating the senolytic potential of this compound and the logical relationship between key cellular events.
Conclusion and Future Directions
This compound presents a compelling profile as a potential senolytic agent. Its ability to selectively induce apoptosis in senescent cells through the modulation of key signaling pathways like p53, Nrf2, and IL-6/STAT3, coupled with its capacity to mitigate the pro-inflammatory SASP, underscores its therapeutic potential for age-related diseases. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
Future investigations should focus on:
-
In vivo studies: Validating the in vitro findings in animal models of aging and age-related diseases.
-
Bioavailability and delivery: Optimizing the delivery of this compound to target tissues to enhance its efficacy.
-
Combination therapies: Exploring the synergistic effects of this compound with other senolytic compounds.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to ascertain the safety and efficacy of this compound as a senotherapeutic in humans.
The continued exploration of this compound's senolytic properties holds significant promise for the development of novel interventions to promote healthy aging and combat the growing burden of age-related pathologies.
References
- 1. Modulating senescence-associated secretory phenotype-driven paracrine effects to overcome therapy -induced senescence: senolytic effects of this compound and quercetin in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the p53-MDMXInteraction-Induced Apoptosis of Non-Small-Cell Lung Cancer and Enhances the Antitumor Effect of Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound-mediated expression of Nrf2 and upregulation of antioxidant status in senescent rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits lung fibroblast senescence via IL-6/STAT3 signaling pathway to suppress pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Cytoprotective effect and antioxidant activities of this compound against cisplatin-induced fibroblast cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Exhibits Protective Effects against PM2.5-Mediated Mitochondrial Damage, Cell Cycle Arrest, and Cellular Senescence in Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Extraction of Hesperidin from Orange Peels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin, a flavanone glycoside abundantly found in citrus peels, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4] These therapeutic potentials have spurred interest in its efficient extraction from citrus waste for applications in the pharmaceutical and nutraceutical industries. Ultrasound-assisted extraction (UAE) has emerged as a green and efficient technique for the extraction of bioactive compounds from plant matrices.[1] This method utilizes the mechanical effects of acoustic cavitation to disrupt plant cell walls, thereby enhancing mass transfer and increasing extraction yield in a shorter time and at lower temperatures compared to conventional methods.[5]
These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound from orange peels, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of UAE Parameters for this compound Extraction
The efficiency of ultrasound-assisted extraction of this compound is influenced by several key parameters. The following tables summarize the quantitative data from various studies, offering a comparative view of the optimal conditions for maximizing this compound yield.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of this compound
| Orange Peel Source | Optimal Ultrasonic Power (W) | Optimal Ultrasonic Frequency (kHz) | Optimal Extraction Time (min) | Optimal Temperature (°C) | Optimal Solvent | Solid-to-Liquid Ratio (g/mL) | This compound Yield/Concentration | Reference |
| Citrus sinensis | 400 | - | 18.95 | - | 22.8% Ethanol in water | - | 113.02 mg/100 g | [6] |
| Citrus reticulata (Penggan) | - | 60 | 60 | 40 | Methanol | - | - | [5] |
| Citrus aurantium (Bitter Orange) | - | - | 21 | 53.8 | Hot Methanol | - | 4.08% | [7] |
| Blood Orange | 80 | - | 20 | - | Absolute Ethyl Alcohol | 1:30 | - | [8] |
| Citrus sinensis | 150 | - | - | 40 | 4:1 (v/v) Ethanol:Water | - | 205.2 mg/100 g FW | [5][9] |
| Citrus reticulata | - | 60 | 60 | 40 | Methanol | - | - | [5] |
| Waste Orange Peels | - | 40 | 85 | 55 | 61.42% Methanol | - | - | [10][11][12] |
| Citrus sinensis | 125 | - | 30 | 35 | 80% Ethanol | - | 0.836 g/100 g | [2] |
Table 2: Comparison of UAE with Other Extraction Methods for this compound
| Extraction Method | This compound Yield/Purity | Comments | Reference |
| Ultrasound-Assisted Extraction (UAE) | 89.7% yield | Highest yield compared to Soxhlet and MAE. | [13][14][15][16] |
| Microwave-Assisted Extraction (MAE) | Comparable purity to UAE | Superior antioxidant activity in DPPH and ABTS assays. | [13][15] |
| Soxhlet Extraction | Lower yield than UAE | - | [13][15] |
| Conventional Solvent Extraction (CSE) | 0.551 g/100 g | Lower yield compared to UAE (0.836 g/100 g). | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the ultrasound-assisted extraction and analysis of this compound from orange peels.
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on the compilation of various optimized methods. Researchers should optimize these parameters based on their specific equipment and orange peel source.
1.1. Materials and Equipment:
-
Fresh or dried orange peels
-
Grinder or blender
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., Ethanol, Methanol, or their aqueous solutions)
-
Beakers and flasks
-
Filter paper or centrifuge
-
Rotary evaporator (optional)
-
Analytical balance
1.2. Procedure:
-
Sample Preparation:
-
Wash fresh orange peels thoroughly with distilled water to remove any surface impurities.
-
Dry the peels in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried peels into a fine powder using a grinder or blender to increase the surface area for extraction.
-
-
Extraction:
-
Accurately weigh a specific amount of the dried orange peel powder (e.g., 10 g).
-
Place the powder in an extraction vessel (e.g., a beaker or flask).
-
Add the chosen extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.
-
Set the desired ultrasonic power/frequency, temperature, and extraction time based on the optimized conditions (refer to Table 1).
-
Begin the sonication process.
-
-
Separation and Concentration:
-
After extraction, separate the solid residue from the liquid extract by filtration using filter paper or by centrifugation.
-
The liquid extract contains the dissolved this compound.
-
(Optional) To concentrate the extract, the solvent can be evaporated using a rotary evaporator under reduced pressure at a controlled temperature.
-
-
Drying and Storage:
-
The concentrated extract can be dried to obtain a crude this compound powder.
-
Store the dried extract in a cool, dark, and dry place for further analysis.
-
Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound.[17]
2.1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column
-
This compound standard
-
Mobile phase solvents (e.g., Acetonitrile, Methanol, Water with 0.1% Formic Acid)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
2.2. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound standard and dissolve it in a suitable solvent (e.g., DMSO:Methanol 1:1) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried orange peel extract.
-
Dissolve the extract in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase. A gradient elution is often used.[18]
-
An example of a gradient elution could be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a lower percentage of B, and gradually increase it over time.[19]
-
-
Set the flow rate (e.g., 1 mL/min) and the column temperature (e.g., 35°C).[20]
-
Set the UV detector to a wavelength of 280-285 nm for detecting this compound.[19][20]
-
Inject the standard solutions to create a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction of this compound
References
- 1. qascf.com [qascf.com]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on ultrasound-assisted extraction of this compound from blood orange peel residue and its antioxidant activity [qikan.cmes.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Eco-friendly extraction of this compound from citrus peels: a comparative study of Soxhlet, ultrasound-assisted, and microwave-assisted methods for improved yield and antioxidant properties | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Eco-friendly extraction of this compound from citrus peels: a comparative study of Soxhlet, ultrasound-assisted, and microwave-assisted methods for improved yield and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of a HPLC-UV Method for the Separation and Quantification of this compound, Neothis compound, Neothis compound Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Analyzed with HPLC - AppNote [mtc-usa.com]
- 20. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Microwave-Assisted Extraction of Hesperidin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of hesperidin from citrus peels using Microwave-Assisted Extraction (MAE). This compound, a flavanone glycoside predominantly found in citrus fruits, exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[1][2] MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction of bioactive compounds from plant materials, offering advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to traditional methods.[3][4]
Principle of Microwave-Assisted Extraction (MAE)
MAE operates on the principle of localized heating of the solvent and plant matrix by microwave energy. Polar molecules within the solvent and plant material absorb microwave energy, leading to rapid heating. This internal heating creates pressure within the plant cells, causing them to rupture and release the target compounds into the solvent. This efficient and rapid heating mechanism significantly shortens the extraction time and improves extraction efficiency.[3]
Factors Influencing this compound Extraction
Several parameters can influence the efficiency of MAE for this compound. These include:
-
Solvent Type and Concentration: The choice of solvent is critical for effective extraction. This compound is soluble in organic solvents like methanol and ethanol, and their aqueous mixtures are often used.[1][5] The polarity of the solvent should be optimized for maximum this compound solubility.
-
Microwave Power: Higher microwave power can lead to faster heating and increased extraction yield. However, excessive power may cause degradation of the target compound.[6]
-
Extraction Time: MAE significantly reduces the extraction time compared to conventional methods. The optimal time needs to be determined to ensure complete extraction without degrading this compound.[7]
-
Temperature: Temperature plays a crucial role in the solubility of this compound and the efficiency of the extraction process.[8]
-
Sample-to-Solvent Ratio: A suitable ratio ensures that the plant material is adequately dispersed in the solvent for efficient microwave heating and mass transfer.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the microwave-assisted extraction of this compound, providing a comparative overview of different experimental conditions and their outcomes.
Table 1: Comparison of MAE with Other Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield/Purity | Source |
| MAE | 70% Methanol | 65 | 14 min | 2.40% Yield | [7] |
| MAE | 70% Ethanol | 140 | 7 min | 58.6 mg/g Yield | [4][6] |
| MAE | 80% Ethanol | 35 | 10 s (3x) | 0.781 g/100g Yield | [6] |
| Ultrasound-Assisted Extraction (UAE) | - | - | - | 89.7% Yield | [9][10][11] |
| Conventional Solvent Extraction (CSE) | 80% Ethanol | 35 | - | 0.551 g/100g Yield | [6] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction of this compound
| Plant Material | Microwave Power (W) | Solvent | Solvent Conc. (%) | Time (min) | Temperature (°C) | Liquid/Solid Ratio (mL/g) | This compound Yield | Source |
| Pericarpium citri reticulatae | - | Methanol | 70 | 14 | 65 | 25:1 | 2.40% | [7] |
| Citrus unshiu Peels | - | Ethanol | 70 | 7 | 140 | - | 58.6 mg/g | [6][8] |
| Orange Peel | 100 | - | - | - | - | - | 6.904 g/kg | [6] |
| Orange Peel | 200 | - | - | - | - | - | 9.289 g/kg | [6] |
| Orange Peel | 170 | 80% Ethanol | 80 | 0.167 (x3) | 35 | - | 0.781 g/100g | [6] |
Experimental Protocols
This section provides a generalized protocol for the microwave-assisted extraction of this compound from citrus peels. It is recommended to optimize the parameters for specific plant material and equipment.
Protocol 1: General MAE for this compound from Citrus Peels
1. Sample Preparation:
- Collect fresh citrus peels and wash them thoroughly to remove any dirt.
- Dry the peels in a hot air oven at a controlled temperature (e.g., 50-60°C) until they are brittle.
- Grind the dried peels into a fine powder using a blender or a mill.
2. Extraction Procedure:
- Weigh a specific amount of the powdered citrus peel (e.g., 1 gram).
- Place the powder in a microwave-safe extraction vessel.
- Add the chosen solvent (e.g., 70% aqueous methanol or ethanol) at a specific liquid-to-solid ratio (e.g., 25:1 mL/g).[7]
- Seal the extraction vessel.
- Place the vessel in the microwave extractor.
- Set the desired microwave power, temperature, and extraction time (e.g., 65°C for 14 minutes).[7]
- Start the extraction process.
3. Post-Extraction Processing:
- After the extraction is complete, allow the vessel to cool down to room temperature.
- Filter the mixture to separate the extract from the solid residue. A centrifuge can also be used for better separation.
- The resulting extract contains this compound and can be further purified if necessary.
4. This compound Crystallization (Optional):
- For obtaining crystalline this compound, the extract can be stored at a low temperature (e.g., 5°C) for 24 hours to facilitate crystallization.[6]
Protocol 2: Optimized MAE for High this compound Yield from Citrus unshiu Peels
This protocol is based on an optimized method for extracting this compound from Citrus unshiu peels.[4][6]
1. Sample Preparation:
- Prepare powdered Citrus unshiu peels as described in Protocol 1.
2. Extraction Procedure:
- Combine the peel powder with 70% aqueous ethanol in a microwave extraction vessel.
- Subject the mixture to homogenization for 5 minutes.
- Irradiate the mixture in a closed microwave system at 140°C for 7 minutes.[8][12]
3. Post-Extraction and Crystallization:
- After extraction, cool the resulting liquor.
- Store the cooled liquor in a refrigerator at 5°C for 24 hours to allow for the crystallization of this compound.[6]
- Collect the this compound crystals by filtration.
Visualizations
The following diagrams illustrate the key processes involved in the microwave-assisted extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Key Parameters Influencing MAE of this compound.
References
- 1. The process for extracting high - purity this compound from this compound. [greenskybio.com]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction technology and production process of this compound. [greenskybio.com]
- 6. qascf.com [qascf.com]
- 7. [Microwave-assisted extraction of this compound from pericarpium citri reticulate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eco-friendly extraction of this compound from citrus peels: a comparative study of Soxhlet, ultrasound-assisted, and microwave-assisted methods for improved yield and antioxidant properties | Semantic Scholar [semanticscholar.org]
- 10. Eco-friendly extraction of this compound from citrus peels: a comparative study of Soxhlet, ultrasound-assisted, and microwave-assisted methods for improved yield and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Application Note: Quantification of Hesperidin in Plant Extracts by HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of hesperidin in plant extracts, particularly from citrus species. This compound, a prominent flavanone glycoside in citrus fruits, is known for its various pharmacological benefits, including antioxidant and anti-inflammatory properties.[1] Accurate quantification is crucial for quality control in the pharmaceutical and nutraceutical industries. The described method is simple, rapid, precise, and accurate, making it suitable for routine analysis.[2]
Introduction
This compound is a bioflavonoid found abundantly in citrus fruits like oranges and lemons.[1][2] Its therapeutic potential has led to its inclusion in numerous dietary supplements and herbal remedies. Consequently, a reliable analytical method for its quantification is essential to ensure the quality and consistency of these products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high sensitivity, precision, and ability to handle complex sample matrices.[1] This document provides a detailed protocol for the extraction and quantification of this compound from plant materials using a reversed-phase HPLC-UV system. The method has been validated according to the International Council on Harmonisation (ICH) guidelines.[2]
Experimental
Materials and Reagents
-
This compound standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)[3]
-
Acetic acid (analytical grade)[3]
-
Dimethyl sulfoxide (DMSO) (optional, for improved solubility)[5]
-
Plant material (e.g., dried orange peel powder)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4]
-
Ultrasonic bath
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonication may be used to aid dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Citrus Peel)
-
Extraction:
-
Accurately weigh about 1 g of dried and powdered plant material.
-
Several extraction methods can be employed:
-
Soxhlet Extraction: Extract the powder with petroleum ether for 4 hours to remove lipids, discard the extract. Then, extract the residue with methanol until the solvent runs clear.[2]
-
Ultrasonic Extraction: Add 20 mL of methanol to the plant powder, vortex, and sonicate for 10-15 minutes.[6]
-
Reflux Extraction: Extract with 80% ethanol for 1 hour under reflux.[4]
-
-
-
Purification and Concentration:
-
For the methanolic and ethanolic extracts, filter the solution through a 0.45 µm membrane filter.[4][6]
-
If necessary, concentrate the filtrate under vacuum at 40°C.[4]
-
The crude extract can be further purified by dissolving in dimethylformamide, adding acetic acid, and crystallizing by adding water.[7]
-
-
Final Sample Solution:
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[2]
-
Chromatographic Conditions
A variety of chromatographic conditions have been successfully used for this compound analysis. Below is a summary of typical parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250mm x 4.6mm, 5µm)[2] | C18 (250mm x 4.6mm, 5µm)[4] | C18 (250mm x 4.6mm, 5µm)[3] |
| Mobile Phase | Water (0.1% Orthophosphoric Acid) : Methanol (65:35 v/v)[2] | Methanol : Water (0.1% Orthophosphoric Acid) (50:50 v/v)[4][6] | Water : Acetonitrile : Acetic Acid (20:78:2 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[4] | 1.0 mL/min[3] |
| Detection Wavelength | 280 nm[2] | 280 nm[4] | 285 nm[8] |
| Injection Volume | 20 µL[2] | 20 µL[4] | 20 µL[3] |
| Column Temperature | 40°C[2] | 30°C[4] | Ambient[3] |
| Run Time | ~10-30 minutes[2][4] | ~10 minutes[4] | Not specified |
| Elution Mode | Isocratic[2] | Isocratic[4] | Isocratic[3] |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of a blank, a standard solution, and a sample solution.[2]
-
Linearity: The linearity should be evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) should be > 0.99.[2]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should be less than 2%.[2]
-
Accuracy: Determined by recovery studies, typically by spiking a blank matrix with known concentrations of the standard. Recoveries should be within an acceptable range (e.g., 98-102%).[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[2]
Quantitative Data Summary
The following table summarizes typical validation parameters obtained from various studies.
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 60 µg/mL | [2] |
| 20 - 100 µg/mL | [4] | |
| 10 - 30 µg/mL | [1] | |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| 0.988 | [4] | |
| 0.9907 | [1] | |
| Precision (%RSD) | < 1% (Repeatability & Intermediate Precision) | [2] |
| 0.44 - 1.80% (Intra-day & Inter-day) | [4] | |
| Accuracy (Recovery) | Not specified in detail | [2] |
| 89.7 - 107% | [4] | |
| LOD | Not specified | [2] |
| 12.49 µg/mL | [4] | |
| 0.008 µg/mL | [6] | |
| LOQ | Not specified | [2] |
| Not specified | [4] | |
| 0.024 µg/mL | [6] | |
| Retention Time | 5.669 min | [2] |
| 3.7 min | [4] | |
| 4.888 min | [1] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method development and validation.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. jgtps.com [jgtps.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for In Vitro Antioxidant Activity of Hesperidin: DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of Hesperidin using two widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction to Antioxidant Activity Assays
Antioxidant capacity is a crucial parameter in the evaluation of pharmaceutical and nutraceutical compounds. It reflects the ability of a substance to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a variety of disease states. This compound, a flavanone glycoside predominantly found in citrus fruits, is known for its antioxidant properties. The DPPH and ABTS assays are popular spectrophotometric methods used to quantify this activity.[1][2][3] Both assays are based on the principle that an antioxidant will reduce a stable colored radical, leading to a decrease in absorbance that is proportional to the antioxidant's concentration.[3][4]
DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and inexpensive method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[2] The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[2][3] When an antioxidant is added to the DPPH solution, it donates a hydrogen atom or an electron to DPPH, reducing it to DPPH-H (diphenylpicrylhydrazine), a colorless or pale yellow compound.[3][5] The degree of discoloration indicates the scavenging potential of the antioxidant.
ABTS Radical Scavenging Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore with a characteristic absorption at 734 nm.[4][6] This radical cation is generated by the oxidation of ABTS with potassium persulfate.[1][7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
Quantitative Data Summary
The antioxidant activity of this compound is typically quantified by its IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound |
| This compound | DPPH | 226.34 ± 4.96 | - | Eugenol |
| This compound | ABTS | - | 796.02 ± 0.12 | Ascorbic Acid |
| Hesperetin | ABTS | - | 489.01 ± 0.09 | Ascorbic Acid |
| This compound Glucoside | ABTS | - | 715.43 ± 0.14 | Ascorbic Acid |
Note: Direct comparison of IC50 values should be made with caution as they can be influenced by experimental conditions.[8][9]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[10][11] Store this solution in a dark, amber-colored bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or DMSO.
-
Standard Solution (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant (e.g., 1 mg/mL) in the same solvent as this compound.
2. Experimental Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the standard solution in the chosen solvent.
-
In a 96-well plate or spectrophotometer cuvettes, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution or standard dilution.[12][13]
-
For the blank (control), add 100 µL of the solvent instead of the sample to 100 µL of the DPPH solution.
-
Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[10][11]
-
Measure the absorbance of each solution at 517 nm using a microplate reader or a spectrophotometer.[2][3]
3. Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[11]
Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Scavenging Assay Protocol
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[14]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][15] Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Standard Solution (e.g., Trolox): Prepare a stock solution of Trolox (e.g., 1 mg/mL) in the same solvent.
2. Experimental Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the standard solution.
-
In a 96-well plate, add 20 µL of each this compound dilution or standard dilution to 180 µL of the ABTS•+ working solution.[17]
-
For the blank (control), add 20 µL of the solvent to 180 µL of the ABTS•+ working solution.
-
Mix the solutions and incubate at room temperature for a specified time (e.g., 6 minutes).[16]
-
Measure the absorbance at 734 nm.[4]
3. Calculation of Scavenging Activity:
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the reaction mixture with the this compound sample or standard.
The IC50 value is determined in the same manner as for the DPPH assay.
Visualizations
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Caption: Chemical Principle of Radical Scavenging.
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. abcam.cn [abcam.cn]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. japer.in [japer.in]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hesperidin's Anti-Cancer Effects in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its potential anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer types.[2][3][4] Furthermore, this compound has been shown to impede metastasis and angiogenesis, critical processes in tumor progression.[2] Its mechanism of action involves the modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and STAT3 pathways.[5][6] These characteristics make this compound a promising candidate for further investigation as a potential chemotherapeutic or chemopreventive agent.
This document provides detailed application notes and standardized protocols for investigating the anti-cancer effects of this compound using in vitro cell culture models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of this compound in various cancer cell lines.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines, providing a comparative overview of its potency and efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 48 | ~80 | [7] |
| K562 | Leukemia | 24 | 13.51 µg/mL | [3] |
| K562 | Leukemia | 48 | 10.41 µg/mL | [3] |
| A431 | Malignant Melanoma | 48 | 108.4 | [8] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 321 | [9] |
| HN6 | Oral Cancer | 48 | 169.53 | [10] |
| HN6 | Oral Cancer | 72 | 184.62 | [10] |
| HN15 | Oral Cancer | 48 | 199.51 | [10] |
| HN15 | Oral Cancer | 72 | 195.98 | [10] |
| 4T1 | Breast Cancer | Not Specified | 284 |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| SH-SY5Y | Neuroblastoma | 2.5 | 48 | 53.65 (Early) | [11] |
| SH-SY5Y | Neuroblastoma | 5 | 48 | 38.90 (Early) | [11] |
| PC3 | Prostate Cancer | 10 | 48 | Significant Increase | [5] |
| DU145 | Prostate Cancer | 10 | 48 | Significant Increase | [5] |
| U-87 | Glioblastoma | 10 | 48 | 32.6 (Alive cells) | [3] |
| U-87 | Glioblastoma | 25 | 48 | 25 (Alive cells) | [3] |
| A549 | Non-small cell lung cancer | Not Specified | Not Specified | >5% | [3] |
Table 3: Cell Cycle Arrest Induced by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | this compound Concentration (µM) | Incubation Time (h) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference | |---|---|---|---|---|---| | HeLa | Cervical Cancer | 40 | 48 | G0/G1 | 1.22-fold increase |[7] | | HeLa | Cervical Cancer | 80 | 48 | G0/G1 | 1.43-fold increase |[7] | | HeLa | Cervical Cancer | 160 | 48 | G0/G1 | 1.71-fold increase |[7] | | MG-63 | Osteosarcoma | 5 | Not Specified | G2/M | 35.1 |[3] | | MG-63 | Osteosarcoma | 50 | Not Specified | G2/M | 46.3 |[3] | | MG-63 | Osteosarcoma | 150 | Not Specified | G2/M | 72.4 |[3] | | A549 | Non-small cell lung cancer | Not Specified | Not Specified | G0/G1 | Meaningful increase |[3] | | HepG2 | Hepatoblastoma | 1000 | 24 | Sub-G1 | 19.19 |[12] | | HepG2 | Hepatoblastoma | 2000 | 24 | Sub-G1 | 47.74 |[12] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[15]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[16][17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[16]
-
Staining: Resuspend the cell pellet in PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.[19]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound. Include a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24, 48 hours) using a microscope.[20]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.[21]
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add complete culture medium containing FBS to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the insert.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the insert with a fixative (e.g., methanol) and then stain with Crystal Violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope and count the number of invaded cells per field.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Caption: General workflow for studying this compound's anti-cancer effects.
References
- 1. Anti-cancer Effects of this compound by Induction of Apoptosis [jsums.medsab.ac.ir]
- 2. Molecular mechanisms of action of this compound in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and G0/G1 arrest in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of this compound and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. researchgate.net [researchgate.net]
- 21. snapcyte.com [snapcyte.com]
Application Notes and Protocols for Hesperidin Research in Animal Models of Neurodegenerative Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its potential neuroprotective effects.[1][2][3][4] Preclinical studies using various animal models of neurodegenerative diseases have demonstrated that this compound may mitigate neuronal damage through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of this compound in established animal models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), complete with detailed experimental protocols and a summary of key quantitative findings.
Neuroprotective Mechanisms of this compound
This compound's therapeutic potential in neurodegenerative disorders stems from its ability to modulate multiple pathological pathways. Mounting evidence suggests that this compound exerts its neuroprotective effects by improving endogenous antioxidant defense systems, reducing neuroinflammation, and inhibiting apoptotic pathways.[1][2][3][4]
Antioxidant Effects
This compound has been shown to combat oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases, by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[5][6] Studies have demonstrated that this compound can increase the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while reducing lipid peroxidation, often measured by malondialdehyde (MDA) levels.[2][5][6]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound has been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[3][7] This anti-inflammatory action is partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Anti-apoptotic Effects
This compound can also protect neurons from apoptosis (programmed cell death). It has been shown to modulate the expression of key apoptotic proteins, such as increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[8]
Animal Models in this compound Research
A variety of animal models are utilized to investigate the neuroprotective effects of this compound in different neurodegenerative diseases.
Alzheimer's Disease (AD) Models
-
APPswe/PS1dE9 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1) with a deletion of exon 9.[9] They develop age-dependent Aβ plaques and cognitive deficits, mimicking key aspects of human AD.[9]
-
Aluminum Chloride (AlCl₃)-Induced Rat Model: Chronic exposure to AlCl₃ can induce oxidative stress, cholinergic dysfunction, and cognitive impairment in rats, providing a non-transgenic model of AD-like pathology.[8]
-
Streptozotocin (STZ)-Induced Rat Model: Intracerebroventricular injection of STZ is used to model sporadic AD, causing memory impairment and oxidative stress.[10]
Parkinson's Disease (PD) Models
-
6-Hydroxydopamine (6-OHDA)-Induced Rat/Mouse Model: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[3][4]
-
Rotenone-Induced Mouse Model: Rotenone, a pesticide that inhibits mitochondrial complex I, can induce oxidative stress and dopaminergic neurodegeneration, replicating features of PD.[11]
Huntington's Disease (HD) Model
-
3-Nitropropionic Acid (3-NP)-Induced Rat Model: 3-NP is a mitochondrial toxin that causes selective striatal lesions and motor deficits, mimicking the neuropathology of HD.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies investigating the effects of this compound in animal models of neurodegenerative diseases.
Table 1: Effects of this compound on Cognitive and Motor Function
| Disease Model | Animal | This compound Dose | Treatment Duration | Behavioral Test | Key Findings |
| APPswe/PS1dE9 (AD) | Mouse | 50 or 100 mg/kg/day | 16 weeks | Novel Object Recognition | Increased recognition index[14] |
| APPswe/PS1dE9 (AD) | Mouse | 100 mg/kg/day | 16 weeks | Morris Water Maze | Reduced escape latency[14] |
| AlCl₃-induced (AD) | Rat | 100 mg/kg/day | 60 days | Radial Arm Maze | Reduced number of errors[8] |
| 6-OHDA-induced (PD) | Mouse | 50 mg/kg | 28 days | Morris Water Maze | Prevented memory impairment[15] |
| 3-NP-induced (HD) | Rat | 100 mg/kg | 5 days | Locomotor Activity | Prevented reduction in locomotor activity[12] |
Table 2: Effects of this compound on Biochemical Markers of Oxidative Stress
| Disease Model | Animal | This compound Dose | Treatment Duration | Brain Region | Biomarker | Effect |
| APPswe/PS1dE9 (AD) | Mouse | 100 mg/kg/day | 16 weeks | Brain | MDA | Decreased[2] |
| APPswe/PS1dE9 (AD) | Mouse | 100 mg/kg/day | 16 weeks | Brain | GSH | Increased[2] |
| AlCl₃-induced (AD) | Rat | 100 mg/kg/day | 60 days | Hippocampus, Cortex, Cerebellum | TBARS (MDA) | Decreased[8] |
| AlCl₃-induced (AD) | Rat | 100 mg/kg/day | 60 days | Hippocampus, Cortex, Cerebellum | GSH | Increased[8] |
| 6-OHDA-induced (PD) | Mouse | 50 mg/kg | 28 days | Striatum | Catalase Activity | Increased[15] |
| 6-OHDA-induced (PD) | Mouse | 50 mg/kg | 28 days | Striatum | Glutathione Peroxidase Activity | Increased[15] |
| 3-NP-induced (HD) | Rat | 100 mg/kg | 5 days | Cortex, Striatum, Hippocampus | MDA | Reduced increase[12] |
| 3-NP-induced (HD) | Rat | 100 mg/kg | 5 days | Cortex, Striatum, Hippocampus | Catalase Activity | Reduced decrease[12] |
Table 3: Effects of this compound on Neuroinflammatory and Apoptotic Markers
| Disease Model | Animal | This compound Dose | Treatment Duration | Brain Region | Marker | Effect |
| Rotenone-induced (PD) | Mouse | Not specified | 28 days | Brain | TLR-4, Iba-1, GFAP | Decreased expression[11] |
| AlCl₃-induced (AD) | Rat | 100 mg/kg/day | 60 days | Hippocampus, Cortex, Cerebellum | Bax | Decreased expression[8] |
| AlCl₃-induced (AD) | Rat | 100 mg/kg/day | 60 days | Hippocampus, Cortex, Cerebellum | Bcl-2 | Increased expression[8] |
| Sevoflurane-induced | Rat | 25, 50, 100 mg/kg/day | 19 days | Hippocampus | Cleaved caspase-3, Bax | Decreased expression[16] |
| Sevoflurane-induced | Rat | 25, 50, 100 mg/kg/day | 19 days | Hippocampus | Bcl-2, Bcl-xL | Increased expression[16] |
Experimental Protocols
This compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC), saline, distilled water)
-
Oral gavage needles
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the body weight of the animals.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle. Vortex thoroughly to ensure a uniform suspension.
-
Administer the this compound suspension to the animals via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg for rats, 5 ml/kg for mice).
-
For control groups, administer the vehicle alone using the same volume and route of administration.
Behavioral Testing
Materials:
-
Circular water tank (pool)
-
Escape platform
-
Water (made opaque with non-toxic white paint or milk powder)
-
Video tracking system and software
-
High-contrast spatial cues placed around the room
Protocol:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Visible Platform Training (Day 1): Place the platform in one quadrant of the pool, with the top of the platform visible above the water surface. Allow the mouse to find and climb onto the platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform. Allow the mouse to remain on the platform for 15-20 seconds.
-
Hidden Platform Training (Days 2-5): Submerge the platform 1 cm below the water surface in a fixed location. The water should be made opaque.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of the four designated start positions.
-
Allow the mouse to swim and find the hidden platform. Record the time taken to reach the platform (escape latency) and the path length using the video tracking system. The trial ends when the mouse climbs onto the platform or after 60 seconds have elapsed.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds.
-
Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
Probe Trial (Day 6): Remove the platform from the pool. Place the mouse in the pool and allow it to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and color from the familiar objects)
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1): Place each animal in the empty open-field arena and allow it to explore freely for 10 minutes.
-
Familiarization/Training Phase (Day 2): Place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Test Phase (Day 2, after a retention interval, e.g., 1-2 hours): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. The recognition index is calculated as: (Time exploring novel object) / (Total time exploring both objects) x 100%.
Biochemical Assays
Materials:
-
Fresh or frozen brain tissue
-
Ice-cold phosphate-buffered saline (PBS) or appropriate buffer for the specific assay
-
Homogenizer (e.g., Potter-Elvehjem or sonicator)
-
Centrifuge
Protocol:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue.
-
Add ice-cold buffer to the tissue (e.g., 1:10 w/v).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at the appropriate speed and temperature to obtain the supernatant for analysis.
Materials:
-
Brain tissue supernatant
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or microplate reader
Protocol:
-
Mix the brain tissue supernatant with TCA to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Add TBA reagent to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Materials:
-
Brain tissue supernatant
-
Assay kit components (e.g., WST-1, enzyme working solution, reaction start solution)
-
Microplate reader
Protocol:
-
Prepare the reagents according to the manufacturer's instructions (e.g., Cayman Chemical SOD Assay kit).
-
Add the sample (supernatant) to a 96-well plate.
-
Add the reaction solutions in the order specified by the kit protocol.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction, using a standard curve.
Materials:
-
Brain tissue supernatant
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer
-
Spectrophotometer or microplate reader
Protocol:
-
Add the brain tissue supernatant to a cuvette or microplate well containing phosphate buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is decomposed by catalase.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition.
Immunohistochemistry (IHC) for Neuroinflammation Markers (Iba-1 and GFAP)
Materials:
-
Brain tissue sections (fixed and sliced)
-
Primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP)
-
Secondary antibodies (fluorescently labeled or biotinylated)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval if necessary.
-
Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
Incubate the sections with the primary antibodies (e.g., overnight at 4°C).
-
Wash the sections in PBS.
-
Incubate the sections with the appropriate secondary antibodies.
-
Wash the sections in PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the sections on slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software.
Visualizations
Signaling Pathways
Caption: Neuroprotective signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound research.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent in preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes it a compelling candidate for further investigation. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound in the context of neurodegeneration. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rat unilateral 6-OHDA lesion model of Parkinson's symptoms [bio-protocol.org]
- 9. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Isolation and Purification of Hesperidin from Citrus Waste
Introduction
Hesperidin, a flavanone glycoside abundantly found in citrus fruits, is a valuable bioactive compound with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[1][2][3] The vast quantities of waste generated by the citrus processing industry, such as peels and membranes, represent a significant and sustainable source of this high-value phytochemical.[3][4] These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the effective isolation and purification of this compound from citrus by-products. The methodologies covered range from traditional solvent and alkaline-based extractions to modern purification techniques, ensuring a comprehensive guide for obtaining high-purity this compound for research and development.
Application Notes: Overview of Methodologies
The selection of an appropriate extraction and purification strategy is critical and depends on factors such as the desired purity, yield, scalability, and environmental considerations.
1. Extraction Methods
-
Alkaline Extraction and Acid Precipitation: This is a widely used traditional method that leverages the phenolic hydroxyl groups in the this compound structure.[5] Under alkaline conditions (pH 11-11.5), this compound is solubilized by forming its sodium salt.[1][5] Subsequent acidification of the extract to a pH of 4-5 reduces its solubility, causing it to precipitate out of the solution.[1][6] This method is cost-effective and straightforward but may result in a flavonoid complex with 60-70% this compound content, often requiring further purification.[1][7]
-
Solvent Extraction: Organic solvents like methanol and ethanol are effective for extracting this compound.[4][8] Ethanol is often preferred due to its lower toxicity, making it a "greener" alternative suitable for food and pharmaceutical applications.[1][2] The efficiency of solvent extraction is influenced by parameters such as solvent concentration, temperature, extraction time, and the solid-to-solvent ratio.[4][9] Advanced methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can be employed to enhance efficiency and reduce extraction time and solvent consumption.[3][4][10]
-
Green Extraction Techniques: Emerging sustainable methods aim to minimize environmental impact. These include enzymatic extraction, which uses enzymes like cellulase to break down the plant cell wall and improve release, and supercritical fluid extraction using CO2.[3][11][12]
2. Purification Methods
-
Recrystallization: This is a fundamental technique to enhance the purity of crude this compound. The crude extract is dissolved in a suitable solvent, such as dimethylformamide or an aqueous formamide solution, and then allowed to crystallize, often by cooling or adding an anti-solvent.[6][8][13] Impurities remain in the mother liquor, and repeated crystallizations can significantly increase purity, potentially achieving over 95%.[1][8]
-
Adsorption Chromatography: This technique utilizes resins (e.g., styrene-divinylbenzene resins like Amberlite FPX66 or Diaion EXA-118) to purify this compound from crude extracts.[1] The extract is passed through a column packed with the resin, which selectively adsorbs this compound. After washing away impurities, this compound is eluted using a solvent, resulting in a more concentrated and purer solution.[1][14] This method has shown high recovery efficiencies, sometimes exceeding 90%.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction and purification.
Table 1: this compound Yield from Various Citrus Sources and Extraction Methods
| Citrus Source | Extraction Method | Key Parameters | This compound Yield | Reference |
| Mexican Lime Peel | Hydroalcoholic Extraction | 60% Ethanol, 50°C, 100 min | 2.25 mg/g of dry peel | [1] |
| Sweet Orange | Soxhlet Extraction | Petroleum Ether then Methanol | 2.4% (w/w) | [13] |
| Sweet Orange | Maceration vs. Soxhlet | Petroleum Ether then Methanol | 1.8 g vs. 2.35 g (from 250g peel) | [4] |
| Orange Peel | Alkaline Extraction | 0.2 N NaOH, 40-50°C, 1 h | 15.5 g / 2 kg peel | [7] |
| Lime Peel | Green Extraction | 80% Ethanol, pH 7, 50°C | 3.353 mg/g | [9] |
| Tangerine Waste | Alkaline Extraction | CaO, 40 min extraction | ~11.7% (technical grade) |
Table 2: Purity and Recovery Rates from Purification Protocols
| Starting Material | Purification Method | Purity Achieved | Recovery Efficiency | Reference |
| Crude this compound (30%) | Alkaline-Alcoholic Extraction | 89-95% | Not specified | [15] |
| Mexican Lime Peel Extract | Adsorption Resin (EXA-118) | High (not quantified) | ~90% | [1] |
| Crude this compound | Repeated Crystallizations | >95% | Not specified | [1] |
| Crude this compound | Crystallization (pH swing) | 78.7% (1 cycle), 88.7% (2 cycles) | Not specified | [16] |
| Orange Bagasse | pH-triggered precipitation | ~98% | 1% (overall yield) | [17] |
Experimental Workflows and Diagrams
The following diagrams illustrate the workflows for the isolation and purification of this compound.
Caption: General workflow for this compound isolation and purification.
Caption: Workflow for the Alkaline Extraction and Acid Precipitation protocol.
Detailed Experimental Protocols
Protocol 1: Alkaline Extraction and Acid Precipitation
This protocol is adapted from traditional methods described in the literature.[1][7]
1. Materials and Equipment
-
Dried, ground citrus peel powder
-
Sodium hydroxide (NaOH) solution (e.g., 0.2 N)
-
Mineral acid (e.g., Hydrochloric acid, HCl, 2N)
-
pH meter
-
Blender or magnetic stirrer
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Drying oven
2. Procedure
-
Alkaline Extraction:
-
Separation:
-
Separate the insoluble solids from the liquid phase through filtration or centrifugation.[1]
-
Collect the liquid filtrate, which contains the solubilized this compound salt.
-
-
Acid Precipitation:
-
Isolation:
-
Collect the precipitated this compound crystals by filtration.
-
Wash the crystals with distilled water to remove residual acid and salts.
-
Dry the crystals in an oven at a controlled temperature (e.g., 60°C) to a constant weight. The resulting product is crude this compound.
-
Protocol 2: Solvent Extraction using Ethanol
This protocol focuses on a greener solvent extraction method.[1][9]
1. Materials and Equipment
-
Dried, ground citrus peel powder
-
Ethanol (e.g., 60-80% aqueous solution)
-
Reflux condenser or temperature-controlled shaker
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
2. Procedure
-
Pre-treatment (Optional Defatting):
-
Ethanol Extraction:
-
Filtration and Concentration:
-
Initial Crystallization:
-
The concentrated syrup can be mixed with a dilute acid (e.g., 6% acetic acid) and refrigerated overnight to induce the crystallization of crude this compound.[13]
-
Filter, wash, and dry the resulting crystals.
-
Protocol 3: Purification by Recrystallization
This protocol is for purifying crude this compound obtained from any extraction method.[13][15]
1. Materials and Equipment
-
Crude this compound
-
Dimethylformamide (DMF) or acetic acid
-
Distilled water
-
Heating plate with stirring
-
Filtration apparatus
-
Drying oven
2. Procedure
-
Dissolution (using DMF):
-
Crystallization:
-
Isolation and Drying:
Protocol 4: Purification using Adsorption Resins
This protocol provides a method for purification using chromatography.[1]
1. Materials and Equipment
-
Crude this compound extract (liquid)
-
Adsorption resin (e.g., EXA-118 or FPX66)
-
Chromatography column
-
Peristaltic pump
-
Elution solvent (e.g., 0.5 N NaOH with 10% ethanol)[14]
-
Neutralizing acid (e.g., HCl)
2. Procedure
-
Column Preparation:
-
Pack a chromatography column with the selected adsorption resin and equilibrate it by washing with deionized water.
-
-
Adsorption:
-
Dilute the crude this compound extract if necessary (e.g., with a 10% DMSO solution) to optimize adsorption.[1]
-
Load the extract onto the column at a controlled flow rate. This compound will adsorb to the resin.
-
-
Washing:
-
Wash the column with deionized water to remove non-adsorbed impurities like sugars and salts.
-
-
Elution:
-
Elute the bound this compound from the resin using an appropriate solvent, such as an alkaline ethanol solution.[14] Collect the eluate.
-
-
Precipitation and Isolation:
-
Neutralize the eluate to precipitate the this compound.
-
Filter, wash, and dry the purified this compound as described in previous protocols. This method can achieve high recovery rates.[1]
-
References
- 1. A Green Process for the Extraction and Purification of this compound from Mexican Lime Peel (Citrus aurantifolia Swingle) that is Extendible to the Citrus Genus | MDPI [mdpi.com]
- 2. The process for extracting high - purity this compound from this compound. [greenskybio.com]
- 3. qascf.com [qascf.com]
- 4. qascf.com [qascf.com]
- 5. yanggebiotech.com [yanggebiotech.com]
- 6. scribd.com [scribd.com]
- 7. qascf.com [qascf.com]
- 8. The process of extracting high - purity this compound from this compound. [greenskybio.com]
- 9. A Green Extraction Method to Achieve the Highest Yield of Limonin and this compound from Lime Peel Powder (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction technology and production process of this compound. [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. m.ccnaonline.com [m.ccnaonline.com]
- 15. journals.flvc.org [journals.flvc.org]
- 16. KR20110061795A - Purification method of this compound isolated from citrus peel and composition for inhibiting obesity containing this compound obtained by the same method - Google Patents [patents.google.com]
- 17. New Sustainable Process for this compound Isolation and Anti-Ageing Effects of this compound Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Two-Step Approach to Orange Peel Waste Valorization: Consecutive Extraction of Pectin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Utilizing Caco-2 Cell Monolayers to Evaluate Hesperidin Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin, a prominent flavanone glycoside found in citrus fruits, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects. However, its therapeutic efficacy is largely dependent on its bioavailability, which is governed by its absorption across the intestinal epithelium. The Caco-2 cell monolayer model, derived from human colorectal adenocarcinoma, is a robust and widely accepted in vitro tool that mimics the intestinal barrier, providing a reliable platform to investigate the permeability and transport mechanisms of various compounds, including this compound. This application note provides a detailed protocol for assessing this compound absorption using the Caco-2 cell model, outlines the underlying transport mechanisms, and presents relevant quantitative data.
Principle of the Assay
When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with well-defined apical (luminal) and basolateral (serosal) sides, forming tight junctions that are characteristic of the intestinal epithelium.[1][2] This model allows for the investigation of both passive and active transport pathways. The transport of a test compound, such as this compound, from the apical to the basolateral compartment simulates intestinal absorption into the bloodstream. Conversely, transport from the basolateral to the apical side can reveal the involvement of efflux transporters that may limit bioavailability.[1][3] Monolayer integrity is a critical parameter and is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of paracellular markers like Lucifer Yellow.[4][5]
This compound vs. Hesperetin Absorption
It is crucial to distinguish between this compound and its aglycone form, hesperetin. Studies have shown that this compound is poorly transported across Caco-2 cell monolayers, primarily through the paracellular pathway.[6][7] Its absorption is significantly enhanced by its conversion to hesperetin by the gut microflora.[6][8] Hesperetin, being more lipophilic, is more readily absorbed via transcellular transport, which involves both passive diffusion and proton-coupled active transport.[6] Furthermore, hesperetin can be metabolized within the intestinal cells into glucuronide and sulfate conjugates, which may then be subject to efflux back into the intestinal lumen by ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP).[9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound and hesperetin transport across Caco-2 cell monolayers.
Table 1: Apical-to-Basolateral (A→B) Permeability of this compound and Hesperetin
| Compound | Concentration | Transport Rate (nmol/min/mg protein) | Apparent Permeability (Papp) (cm/s) | Reference |
| This compound | Not Specified | 0.023 ± 0.008 | Low (specific value not provided) | [6] |
| Hesperetin | 10 µM | 10.43 ± 0.78 (with proton gradient) | High (specific value not provided) | [6] |
| Hesperetin | 10 µM | 5.75 ± 0.40 (without proton gradient) | Moderate (specific value not provided) | [6] |
Note: Papp values are generally classified as low (<1.0 x 10⁻⁶ cm/s), medium (1.0 - 10 x 10⁻⁶ cm/s), and high (>10 x 10⁻⁶ cm/s).[12]
Table 2: Effect of this compound on Caco-2 Monolayer Integrity
| This compound Concentration (µM) | Incubation Time (h) | TEER (% of Control) | Fluorescein Papp (% of Control) | Reference |
| 10 | 24 | Increased | Decreased | [13] |
| 5, 10, 20, 50, 100 | 24 | Dose-dependent increase | Dose-dependent decrease | [13][14] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12- or 24-well plates)
-
Cell culture flasks and plates
Protocol:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ to 1 x 10⁵ cells/cm².[15]
-
Culture the cells for 19-22 days to allow for differentiation and the formation of a confluent monolayer.[1][16] Change the medium in both the apical and basolateral chambers every 2-3 days.
Assessment of Monolayer Integrity
a) Transepithelial Electrical Resistance (TEER) Measurement
Materials:
-
Epithelial Voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2)
-
Hanks' Balanced Salt Solution (HBSS) or pre-warmed culture medium
Protocol:
-
Allow the electrodes to equilibrate in HBSS or culture medium.
-
Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank insert without cells to subtract the background resistance.
-
Calculate the TEER value (in Ω·cm²) by multiplying the background-corrected resistance by the surface area of the insert.
-
Monolayers are typically ready for transport studies when TEER values are stable and reach ≥200-400 Ω·cm².[17][18]
b) Lucifer Yellow Permeability Assay
Materials:
-
Lucifer Yellow CH, dilithium salt
-
Transport buffer (e.g., HBSS)
-
Fluorometer
Protocol:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add a known concentration of Lucifer Yellow (e.g., 100 µg/mL) to the apical chamber.[5]
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate for 1-2 hours at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples and compare it to a standard curve of Lucifer Yellow.
-
Calculate the apparent permeability (Papp) of Lucifer Yellow. A low Papp value (typically <1% of the initial concentration transported per hour) indicates a tight monolayer.[5]
This compound Transport Study (Bidirectional)
Materials:
-
This compound and/or Hesperetin stock solution
-
Transport buffer (HBSS, pH can be adjusted to simulate intestinal conditions, e.g., apical pH 6.5, basolateral pH 7.4)[19]
-
Analytical instrumentation for quantification (e.g., HPLC, LC-MS/MS)
Protocol:
a) Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound or hesperetin solution (at the desired concentration) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C, often with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
Analyze the concentration of the compound in the samples using a validated analytical method.
b) Basolateral to Apical (B→A) Transport (Efflux):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound or hesperetin solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Follow steps 4-7 from the A→B transport protocol, collecting samples from the apical chamber.
Data Analysis
a) Apparent Permeability Coefficient (Papp) Calculation:
The Papp value is calculated using the following equation:[1]
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber, in mol/s or µg/s).
-
A is the surface area of the insert (in cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (in mol/mL or µg/mL).
b) Efflux Ratio (ER) Calculation:
The efflux ratio is a measure of active efflux and is calculated as:[1]
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[1][4]
Visualizations
Caption: Experimental workflow for assessing this compound permeability using Caco-2 cell monolayers.
Caption: Signaling pathway of this compound-mediated enhancement of intestinal barrier function.
Conclusion
The Caco-2 cell monolayer is an indispensable tool for elucidating the absorption characteristics of this compound and other flavonoids. The provided protocols offer a standardized approach to generate reproducible data on permeability, transport mechanisms, and potential efflux. The findings that this compound itself has low permeability, while its aglycone, hesperetin, is more readily absorbed, underscore the importance of considering metabolic conversion in bioavailability studies. Furthermore, the ability of this compound to enhance intestinal barrier function through signaling pathways like AMPK activation highlights its potential multifaceted role in gut health. These detailed application notes and protocols will aid researchers in accurately assessing the intestinal absorption of this compound, thereby facilitating the development of novel therapeutic and nutraceutical applications.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 3. enamine.net [enamine.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Transepithelial transport of hesperetin and this compound in intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Critical Evaluation of In Vitro this compound 2S Bioavailability in a Model Combining Luminal (Microbial) Digestion and Caco-2 Cell Absorption in Comparison to a Randomized Controlled Human Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and transport of the citrus flavonoid hesperetin in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
- 11. Metabolism and transport of the citrus flavonoid hesperetin in Caco-2 cell monolayers - WUR [wur.nl]
- 12. Exploring absorption indices for a variety of polyphenols through Caco‐2 cell model: insights from permeability studies and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances intestinal barrier function in Caco‐2 cell monolayers via AMPK‐mediated tight junction‐related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. culturecollections.org.uk [culturecollections.org.uk]
- 16. mdpi.com [mdpi.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hesperidin Bioavailability in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of hesperidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: The primary challenges to this compound's bioavailability are its low aqueous solubility and poor permeability across the intestinal membrane.[1][2] this compound is a flavanone glycoside, and its structure, particularly the presence of a rutinose moiety, hinders its direct absorption.[2][3][4] After oral administration, this compound requires hydrolysis by gut microbiota in the colon to its aglycone form, hesperetin, which is then absorbed.[2][3][5][6][7][8] This dependency on gut microbial activity introduces significant inter-individual variability in absorption.[9] Additionally, this compound is subject to extensive first-pass metabolism in the liver.[10]
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on overcoming its low solubility and modifying its absorption pathway. These can be broadly categorized into:
-
Formulation Modifications: Encapsulating this compound in various delivery systems like nanoparticles (polymeric, lipidic), solid dispersions, and inclusion complexes (e.g., with cyclodextrins) can significantly improve its solubility and dissolution rate.[1][10][11][12][13] Lipid-based systems such as self-microemulsifying drug delivery systems (SMEDDS/SNEDDS) and phytosomes are particularly effective.[10][11][12]
-
Chemical and Enzymatic Modification: Modifying the this compound molecule itself can improve its absorption characteristics. For instance, enzymatic removal of the rhamnose group to form hesperetin-7-glucoside allows for absorption in the small intestine rather than the colon, leading to faster and higher absorption.[4][14]
-
Co-administration with Other Substances: Co-administering this compound with certain substances can enhance its absorption. For example, pairing it with healthy fats may improve bioavailability.[1] Some flavonoids, like quercetin, can inhibit efflux transporters (like BCRP) in the intestine, which would otherwise pump hesperetin metabolites back into the intestinal lumen, thereby increasing net absorption.[15][16]
-
Physical Modifications: Techniques like micronization, which reduces the particle size of this compound, can increase its surface area for dissolution and subsequently improve bioavailability.[5][6]
Q3: How does the gut microbiota influence this compound bioavailability?
A3: The gut microbiota is crucial for the metabolism and absorption of this compound.[1] this compound, in its original glycoside form, is poorly absorbed.[2][3] Bacteria in the colon, particularly species like Bifidobacterium, produce enzymes (α-rhamnosidases) that hydrolyze the rutinose sugar moiety from this compound, releasing its aglycone form, hesperetin.[3][8] Hesperetin is more readily absorbed by the colonocytes.[3][8] Therefore, the composition and metabolic activity of an individual's gut microbiome can significantly impact the extent and rate of this compound absorption.[1]
Troubleshooting Guides
Issue 1: My this compound nanoformulation shows improved in vitro dissolution but does not translate to enhanced in vivo bioavailability.
-
Possible Cause 1: Gastrointestinal Degradation. The nanoformulation may not be adequately protecting this compound from the harsh environment of the stomach and intestine. Nanoparticles can be designed to protect the active compound from degradation.[1]
-
Troubleshooting Step 1: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider incorporating mucoadhesive polymers into your formulation to increase residence time at the absorption site.
-
Possible Cause 2: First-Pass Metabolism. Even if absorption is improved, the this compound or its absorbed aglycone (hesperetin) may be rapidly metabolized by phase II enzymes in the intestinal wall and liver.[10][17][18]
-
Troubleshooting Step 2: Investigate co-administration with known inhibitors of relevant metabolic enzymes, if applicable to your research goals. However, this approach requires careful consideration of potential drug-drug interactions. Another strategy is to design delivery systems that can partially bypass first-pass metabolism, such as lymphatic transport systems.
-
Possible Cause 3: Efflux Transporter Activity. Hesperetin metabolites can be actively pumped back into the intestinal lumen by efflux transporters like Breast Cancer Resistance Protein (BCRP/ABCG2).[15]
-
Troubleshooting Step 3: Test the effect of co-administering your formulation with known BCRP inhibitors (e.g., quercetin) in an in vitro model like Caco-2 cell monolayers to see if basolateral transport increases.[15]
Issue 2: There is high variability in the plasma concentration of hesperetin among my animal subjects.
-
Possible Cause 1: Differences in Gut Microbiota. As this compound absorption is highly dependent on microbial metabolism, variations in the gut flora of individual animals can lead to significant differences in bioavailability.[9]
-
Troubleshooting Step 1: Consider pre-treating animals with a cocktail of antibiotics to suppress the native gut microbiota, followed by colonization with a specific bacterial strain known to metabolize this compound. This can help normalize the metabolic conversion step. Alternatively, acknowledge this variability and ensure your study groups are large enough to achieve statistical power.
-
Possible Cause 2: Food Matrix Effects. The presence and type of food in the gastrointestinal tract can influence this compound absorption. Components like pectin can form complexes with this compound, affecting its release and absorption.[1]
-
Troubleshooting Step 2: Standardize the feeding protocol for all animals. Ensure that the administration of the this compound formulation is consistent with respect to feeding times (e.g., fasted or fed state). The presence of fats can sometimes enhance the absorption of lipophilic compounds.[1]
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize quantitative data from studies evaluating different strategies to enhance this compound bioavailability.
Table 1: Effect of Enzymatic Modification on Hesperetin Bioavailability in Humans
| Formulation | Dose (Hesperetin Equivalents) | AUC (µmol·h/L) | Cmax (µmol/L) | Tmax (h) | Relative Bioavailability Increase (vs. Low Dose this compound) |
| This compound (Low Dose) | ~0.93 mg/kg | 1.16 ± 0.52 | - | 7.0 ± 3.0 | Baseline |
| This compound (High Dose) | ~2.92 mg/kg | 4.16 ± 1.50 | - | 7.4 ± 2.0 | ~3.6-fold |
| Hesperetin-7-glucoside | ~0.93 mg/kg | 3.45 ± 1.27 | - | 0.6 ± 0.1 | ~3.0-fold |
| Data sourced from a randomized, double-blind, crossover trial in healthy volunteers.[4][14] AUC (Area Under the Curve), Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax). |
Table 2: Effect of Formulation Strategies on this compound/Hesperetin Bioavailability
| Formulation Strategy | Delivery System | Key Finding | Fold Increase in Bioavailability (AUC) | Reference |
| Nanoformulation | Micelles | Increased solubility 21.5-fold. | 16.2-fold | [19] |
| Nanoformulation | Phosphatidylcholine Complexes | Increased solubility 20.7-fold. | 18.0-fold | [19] |
| Nanoformulation | Nanoemulsion | Enhanced oral bioavailability. | 5.67-fold | [19] |
| Complexation | β-Cyclodextrin | Increased solubility 25-fold. | - | [19] |
| Complexation | HP-β-Cyclodextrin | Increased solubility 467-fold. | - | [19] |
| Bioconversion | BglA Protein Treatment | Converted this compound to hesperetin prior to administration. | ~4-fold (oral), ~3-fold (IV) | [17][18] |
| Co-administration | Quercetin | Inhibited efflux of hesperetin metabolites. | ~2-fold (basolateral transport in vitro) | [15] |
| This table compiles data from various studies and methodologies; direct comparison between rows should be made with caution. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid-Polymer Hybrid Nanoparticles (HLPHNs)
This protocol is based on an emulsion-solvent evaporation method.[20][21]
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and a lipid (e.g., lecithin) in an organic solvent like dichloromethane.
-
Preparation of the Aqueous Phase: Dissolve a polymer (e.g., chitosan) and a surfactant (e.g., poloxamer 188) in deionized water.
-
Primary Emulsification (w/o): Add a small volume of the aqueous phase to the organic phase and sonicate using a probe sonicator to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsification (w/o/w): Add the primary emulsion to a larger volume of the aqueous polymer/surfactant solution and sonicate again to form a double emulsion (w/o/w).
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification and Collection: Centrifuge the nanoparticle suspension to separate the HLPHNs from the supernatant. Wash the pellet with deionized water multiple times.
-
Lyophilization: Resuspend the final pellet in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powdered form of the HLPHNs for storage and future use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of a this compound formulation.
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast the rats overnight (e.g., 12 hours) before dosing but allow free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) and the control (pure this compound) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[6]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract this compound and its major metabolite, hesperetin, from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Quantify the concentrations using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[6]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including AUC, Cmax, and Tmax, using non-compartmental analysis software.
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Workflow for developing bioavailability-enhanced this compound.
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
References
- 1. Optimal Bioavailability of this compound. [greenskybio.com]
- 2. A comprehensive review on the impact of this compound and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability is improved by enzymatic modification of the citrus flavonoid this compound in humans: a randomized, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Insights into the Metabolism of the Flavanones Eriocitrin and this compound: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Drug delivery and formulation development of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vivo pharmacokinetics of this compound are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioavailability of this compound and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-Loaded Lipid Polymer Hybrid Nanoparticles for Topical Delivery of Bioactive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-Loaded Lipid Polymer Hybrid Nanoparticles for Topical Delivery of Bioactive Drugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Stability of Hesperidin in different solvent systems and pH conditions
Technical Support Center: Hesperidin Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvent systems and pH conditions. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and how does pH affect it?
A1: this compound has very poor aqueous solubility. At 25°C, its solubility in water is approximately 4.95 µg/mL.[1] Studies have shown that its solubility is generally independent of pH within the range of 1.2 to 9.[1] However, at a pH greater than 9, solubility significantly increases, but this is accompanied by chemical degradation.[1]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide, with solubilities of approximately 5 mg/mL and 3 mg/mL, respectively.[2] It is practically insoluble in water, ethanol, acetone, benzene, and chloroform.[3][4] For creating aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the desired aqueous buffer.[2]
Q3: My this compound solution is degrading. What are the common causes?
A3: this compound degradation can be influenced by several factors:
-
High pH: this compound is unstable in alkaline conditions (pH > 7.4), especially at pH 9 and above, where it undergoes alkaline hydrolysis.[1][5]
-
Elevated Temperature: Degradation rates increase significantly with higher temperatures, particularly in alkaline solutions.[5][6]
-
Sonication: The use of sonication, especially in methanol, has been shown to cause significant degradation (up to a 30% decrease).[7][8][9]
-
Ionic Strength: Increased ionic strength in a solution can also accelerate the degradation of this compound.[6]
-
Environmental Factors: Like many flavonoids, this compound can be sensitive to light and air.[8][9]
Q4: How stable is this compound in acidic to neutral aqueous solutions?
A4: this compound is quite stable in acidic to neutral aqueous solutions. Studies have shown that in a pH range of 1.2 to 7.4, there is no significant decrease in this compound content for up to two months when stored at 25°C and 40°C.[7] It is also reported to be resistant to degradation in the acidic environment of the stomach.[10]
Q5: I am observing variability in my results. Could the food or formulation matrix be affecting stability?
A5: Yes, the matrix can have a significant impact on this compound's stability. For example, research has shown that an apple matrix appears to stabilize this compound, whereas higher degradation was observed in honey samples under the same conditions.[7][8] The presence of other components in a formulation can either protect or accelerate the degradation of the compound.
Troubleshooting Guides
Issue: Low or Inconsistent Solubility in Aqueous Buffers
-
Probable Cause: this compound's inherently low aqueous solubility.
-
Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.[2][11]
-
Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer to the desired final concentration.
-
Be aware that the final concentration of DMSO should be kept low and consistent across experiments to avoid solvent-induced effects. A final DMSO concentration of 1% or less is generally recommended for cell-based assays.
-
Issue: this compound Degradation in Samples Stored at Room Temperature
-
Probable Cause: Exposure to alkaline pH, light, or oxidative conditions.
-
Solution:
-
Ensure the pH of your solvent system is at or below 7.4.[7]
-
Store stock solutions and samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
-
For long-term storage, keep solutions at -20°C or -80°C.[1]
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound to minimize oxidation.[2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility (Mole Fraction) | Solubility (Mass Concentration) | Reference |
| Water | 25°C (298.15 K) | 1.47 x 10⁻⁷ | ~4.95 µg/mL | [1][12] |
| Ethanol | 25°C (298.15 K) | 3.45 x 10⁻⁵ | Insoluble | [3][12] |
| Isopropyl Alcohol (IPA) | 25°C (298.15 K) | 1.53 x 10⁻⁵ | - | [12] |
| 1-Butanol | 25°C (298.15 K) | 3.15 x 10⁻⁴ | - | [12] |
| Propylene Glycol (PG) | 25°C (298.15 K) | 5.35 x 10⁻⁴ | - | [12] |
| Polyethylene Glycol (PEG-400) | 25°C (298.15 K) | 6.33 x 10⁻³ | - | [12] |
| DMSO | Not Specified | - | ~5 mg/mL - 100 mg/mL | [2][3] |
| Dimethylformamide | Not Specified | - | ~3 mg/mL | [2] |
Table 2: Stability of this compound at pH 9.0
| Temperature | Degradation Rate Constant (day⁻¹) | Half-life (t₁/₂) | Reference |
| 25°C | 0.03 | 23 days | [1][5] |
| 40°C | 0.15 | 4.5 days | [1][5] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Materials: this compound powder, selected aqueous buffer, reciprocating water bath, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing the chosen buffer.
-
Seal the vial and place it in a reciprocating water bath set to the desired temperature (e.g., 25°C).
-
Agitate the sample at a constant speed (e.g., 75 rpm) for 24 hours to ensure equilibrium is reached.[1]
-
After 24 hours, remove the sample and centrifuge it at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze its this compound content using a validated HPLC method.[1]
-
Protocol 2: pH Stability Assessment
-
Objective: To evaluate the degradation kinetics of this compound at different pH values and temperatures.
-
Materials: this compound stock solution (in DMSO), USP-grade buffers of various pH values (e.g., 1.2, 5, 7.4, 9), temperature-controlled incubators or water baths, HPLC system.
-
Procedure:
-
Pre-equilibrate the buffers to the test temperatures (e.g., 25°C and 40°C).[1]
-
Initiate the stability study by adding a small, known volume of the this compound stock solution to each buffer to achieve the desired starting concentration (e.g., 1 mg/mL stock added to 5 mL buffer).[1]
-
Immediately collect the "time zero" aliquot (e.g., 200 µL).
-
Store the remaining solutions in the temperature-controlled environment.
-
Collect aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and on subsequent days up to 60 days).[1]
-
Store all collected aliquots at -80°C until analysis.[1]
-
Analyze the concentration of this compound in each sample using a stability-indicating HPLC method.
-
Calculate the degradation rate constant and half-life by plotting the natural logarithm of the concentration versus time.
-
Protocol 3: Stability-Indicating HPLC Method
-
Objective: To quantify this compound concentration in the presence of its potential degradants.
-
Instrumentation: HPLC system with a UV detector, integrator, and autosampler.
-
Chromatographic Conditions (Example):
-
Column: Waters Symmetry Shield C18 (or equivalent reversed-phase C18 column).[1]
-
Mobile Phase: Isocratic mixture of 20 mM monobasic potassium phosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a 75:25 ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 284 nm.[1]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a series of this compound standards in the mobile phase to create a calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for this compound pH Stability Testing.
Caption: Simplified this compound Degradation Pathways.
References
- 1. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of this compound: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Evaluation of In Vitro this compound 2S Bioavailability in a Model Combining Luminal (Microbial) Digestion and Caco-2 Cell Absorption in Comparison to a Randomized Controlled Human Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
Optimizing dosage and administration routes for Hesperidin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hesperidin in animal studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing dosage and administration routes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rats and mice?
The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the therapeutic area being investigated. However, based on published studies, a general starting point for oral administration in rodents is between 25 to 200 mg/kg/day.[1][2][3][4] For intraperitoneal (i.p.) injections, lower doses of 0.1 to 30 mg/kg have been used in mice.[5][6][7] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental model.
Q2: How can I improve the oral bioavailability of this compound?
This compound has low aqueous solubility and, consequently, poor oral bioavailability.[8][9][10] Several strategies can be employed to enhance its absorption:
-
Formulation with solubility enhancers: Using vehicles such as 0.5% carboxymethylcellulose (CMC) can help to create a stable suspension for oral gavage.[1][3][4]
-
Use of this compound derivatives: Glucosyl-hesperidin, a more water-soluble derivative, has been shown to have approximately 3.7 times greater bioavailability in rats compared to this compound.[11]
-
Micronization: Reducing the particle size of this compound can increase its dissolution rate and improve absorption.[12]
-
Amorphous solid dispersions: Formulating this compound as a solid dispersion with carriers like PVP K30 has been shown to improve its release profile.
Q3: What are the appropriate vehicles for preparing this compound for oral and intraperitoneal administration?
-
Oral Administration: For oral gavage, this compound is commonly suspended in an aqueous solution of 0.5% carboxymethylcellulose (CMC).[1][3][4]
-
Intraperitoneal (i.p.) Injection: For i.p. injections, a common vehicle involves dissolving this compound sequentially in dimethyl sulfoxide (DMSO), a Tween 80 solution (e.g., 0.25%), and finally saline to achieve the desired concentration.[5][13] A typical final concentration might be 5% DMSO and 20% Tween 80 in saline.[5]
Q4: What are the known pharmacokinetic parameters of this compound in rats after oral administration?
Pharmacokinetic parameters of this compound can be influenced by the dose and formulation used. However, some studies provide valuable insights. For instance, after a single oral administration of 10 mg/kg this compound to Sprague-Dawley rats, intact this compound was detected in the portal vein with a Tmax of 2 hours.[14] In another study, after oral administration of this compound, total hesperetin (the aglycone of this compound) was detected in plasma at 2 hours and reached a maximum concentration (Cmax) at 6 hours.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or variable drug exposure after oral administration | Poor solubility and low bioavailability of this compound.[8][9][10] | - Prepare this compound as a micronized powder to increase surface area and dissolution.[12]- Formulate with solubility enhancers such as cyclodextrins or as a solid dispersion.- Consider using a more soluble derivative like glucosyl-hesperidin.[11] |
| Precipitation of this compound in the dosing solution | This compound's low aqueous solubility.[8] | - Ensure proper vehicle selection and preparation. For i.p. injections, ensure complete dissolution in DMSO before adding Tween 80 and saline.[5][13]- Prepare dosing solutions fresh daily.[3][4]- Check the stability of your formulation at the intended storage temperature and duration. This compound solutions are generally stable at pH 1-7.4 but can degrade at higher pH.[8][16][17] |
| Inconsistent results between experimental animals | - Improper administration technique (e.g., incorrect gavage placement).- Variability in food intake (fasting vs. non-fasting). | - Ensure all personnel are properly trained in oral gavage and i.p. injection techniques.- Standardize the fasting period before oral administration. Animals are often fasted for 12-14 hours before oral dosing.[13] |
| Unexpected sedative or anxiolytic effects | The route of administration can influence the metabolic profile and central nervous system effects of this compound. | - Be aware that chronic intraperitoneal administration in mice has been associated with depressant activity, while chronic oral intake has been linked to anxiolytic-like effects.[6] Choose the administration route that best suits your experimental question. |
Data Presentation
Table 1: this compound Dosage and Administration Routes in Rodent Studies
| Animal Model | Administration Route | Dosage Range | Vehicle | Reference(s) |
| Rat (Sprague-Dawley) | Oral Gavage | 10 mg/kg | Not specified | [14] |
| Rat (Wistar) | Oral Gavage | 100 - 200 mg/kg | 0.5% Carboxymethylcellulose | [3][4] |
| Rat | Oral Gavage | 50, 100, 200 mg/kg | Aqueous solution | [18] |
| Rat | Intraperitoneal | 200 mg/kg | Distilled water | [19] |
| Mouse | Intraperitoneal | 4 - 30 mg/kg/day | DMSO, Tween 80, Saline | [5][6] |
| Mouse | Oral | 20, 50, 100 mg/kg/day | 0.05% Carboxymethylcellulose | [5] |
| Mouse | Intraperitoneal | 0.1, 0.5, 1 mg/kg | DMSO, Tween 80, Saline | [7] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats after Oral Administration
| Compound Administered | Dose | Analyte | Cmax | Tmax | AUC | Reference |
| This compound | 31 µmol/kg | Total Hesperetin | ~0.35 µM | 6 h | Not specified | [15] |
| BglA protein-treated this compound | 31 µmol/kg | Total Hesperetin | ~0.8 µM | 2 h | ~4-fold higher than this compound | [15] |
| This compound | 10 mg/kg | Intact this compound (Portal Vein) | Not specified | 2 h | Not specified | [14] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in distilled water.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring continuously to ensure a uniform suspension.
-
-
Animal Preparation:
-
Fast the rats for 12-14 hours prior to administration to ensure an empty stomach and reduce variability in absorption.[13] Water should be available ad libitum.
-
-
Administration:
-
Gently restrain the rat.
-
Use a ball-tipped gavage needle of appropriate size for the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
The volume administered is typically 1 mL/100 g of body weight.[1]
-
-
Post-Administration:
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of this compound Solution:
-
Dissolve the required amount of this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the injection solution should be low (e.g., 5%).[5]
-
Add a solution of 0.25% Tween 80 in saline to the this compound-DMSO solution. The final concentration of Tween 80 is typically around 20%.[5]
-
Add saline to reach the final desired volume and concentration. Ensure the solution is clear and free of precipitates.
-
-
Animal Preparation:
-
Properly restrain the mouse to expose the abdominal area.
-
-
Administration:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge).
-
Lift the mouse's hindquarters to allow the abdominal organs to move away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate to ensure no blood or fluid is drawn back, then inject the solution.
-
The injection volume is typically 5 µl/g of body weight.[13]
-
-
Post-Administration:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in animal studies.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Protective Effect of this compound on the Oxidative Stress Induced by an Exhausting Exercise in Intensively Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of this compound on the Systemic and Intestinal Rat Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on Systemic Immunity of Rats Following an Intensive Training and Exhausting Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Chronic intraperitoneal and oral treatments with this compound induce central nervous system effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound During Pregnancy on Antidepressant-like behaviour in Postpartum Mice [ijvm.ut.ac.ir]
- 8. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Absorption and Metabolic Behavior of this compound (Rutinosylated Hesperetin) after Single Oral Administration to Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo pharmacokinetics of this compound are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of this compound: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | this compound promotes gastric motility in rats with functional dyspepsia by regulating Drp1-mediated ICC mitophagy [frontiersin.org]
- 19. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Overcoming Poor Dissolution Rate of Hesperidin in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor dissolution rate of hesperidin in their formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is showing a very low dissolution rate. What are the primary reasons for this?
A1: this compound, a flavonoid glycoside, is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but very low aqueous solubility, which is the primary reason for its poor dissolution rate.[1][2][3][4] Its crystalline structure further contributes to its low solubility and slow dissolution in gastrointestinal fluids, limiting its bioavailability.[5]
Q2: What are the most common strategies to enhance the dissolution rate of this compound?
A2: Several effective strategies can be employed to improve the dissolution rate of this compound. These generally involve modifying the physical properties of the drug substance to increase its surface area and/or solubility. The most common and successful approaches include:
-
Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier matrix can enhance its dissolution.[6][7][8][9]
-
Co-crystallization: Forming co-crystals of this compound with a water-soluble co-former can significantly improve its solubility and dissolution.[1][2][3][4]
-
Inclusion Complexes with Cyclodextrins: Encapsulating this compound within the cavity of cyclodextrins can increase its aqueous solubility.[10][11][12][13][14]
-
Nanotechnology Approaches: Reducing the particle size of this compound to the nano-range (nanosization) dramatically increases the surface area available for dissolution.[15][16][17][18]
-
Micronization: Similar to nanosization, reducing particle size through micronization can also improve the dissolution rate.[19][20]
Q3: I am considering using a solid dispersion approach. Which carriers are most effective for this compound?
A3: The choice of carrier is crucial for the success of a solid dispersion formulation. For this compound, both mannitol and polyvinylpyrrolidone K30 (PVP K30) have been shown to be effective carriers.[6][7] Studies have indicated that mannitol may lead to a greater improvement in drug release compared to PVP K30.[6][7] Natural polymers like Ocimum mucilage have also been successfully used.[8]
Q4: How much of an improvement in dissolution can I expect with these different techniques?
A4: The level of improvement varies depending on the chosen technique, the specific excipients used, and the drug-to-carrier ratio. Below is a summary of reported enhancements:
-
Solid Dispersions: Solubility can be increased by 3.72 to 24.05-fold, with a maximum drug release of 64.06% within 30 minutes.[6][7] Formulations with mannitol as a carrier showed higher solubility (24.05 times) and dissolution (54.06%) compared to those with PVP K30 (20.16 times and 34.36%).[6]
-
Co-crystals: Co-crystals of this compound with L-arginine (1:5 molar ratio) have shown approximately 4.5 times higher dissolution than pure this compound.[1][2][3][4]
-
Cyclodextrin Inclusion Complexes: The solubility of this compound in water can be increased from 0.0165 mg/mL to as high as 6.3327 mg/mL with HP-β-cyclodextrin.[10]
-
Nanoparticles: this compound nanoparticles have demonstrated an in vitro absorption rate 5.63 times greater than that of raw this compound powder.[18]
Q5: My dissolution results are inconsistent. What could be the cause?
A5: Inconsistent dissolution results can stem from several factors:
-
Formulation Inhomogeneity: Ensure that the this compound is uniformly dispersed within the carrier or that the co-crystals are homogeneously formed.
-
Particle Size Variation: If you are using micronization or nanosization techniques, inconsistent particle size distribution can lead to variable dissolution rates.
-
Analytical Method Variability: Ensure your dissolution testing method is robust and validated. Factors such as the dissolution medium, agitation speed, and sampling technique should be tightly controlled. The UV-visible spectrophotometric method at a λmax of around 283 nm is commonly used for this compound quantification.[8][21]
-
pH of the Dissolution Medium: this compound's solubility is pH-dependent, with higher solubility observed in basic media (e.g., 0.1N NaOH).[8] Ensure the pH of your dissolution medium is appropriate and consistent. However, be aware that this compound may undergo alkaline hydrolysis at higher pH and temperature conditions.[22]
Data Presentation: Comparison of Dissolution Enhancement Techniques
| Technique | Carrier/Co-former | Preparation Method | Solubility Enhancement | Dissolution Enhancement | Reference |
| Solid Dispersion | Mannitol | Kneading / Solvent Evaporation | Up to 24.05-fold | 54.06% release in 30 min | [6][7] |
| Solid Dispersion | PVP K30 | Kneading / Solvent Evaporation | Up to 20.16-fold | 34.36% release in 30 min | [6][7] |
| Solid Dispersion | Ocimum Mucilage | Hot-Melt Extrusion | - | >99% drug release | [8] |
| Co-crystallization | L-arginine (1:5 ratio) | Solvent Drop Grinding | Approx. 6-fold | Approx. 4.5 times higher than pure drug | [1][2][3] |
| Cyclodextrin Complex | HP-β-cyclodextrin | Alkaline System Solubilization | From 0.0165 mg/mL to 6.3327 mg/mL | - | [10] |
| Nanoparticles | - | Antisolvent Recrystallization | - | 5.63 times higher absorption rate | [18] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
-
Materials: this compound, Mannitol (or PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and the selected carrier (e.g., Mannitol) in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve the this compound and carrier in a suitable solvent, such as methanol.
-
The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., 40-60°C) using a rotary evaporator until a dry mass is obtained.
-
The resulting solid dispersion is further dried in a desiccator to remove any residual solvent.
-
The dried mass is then pulverized and sieved to obtain a uniform particle size.
-
2. Preparation of this compound Co-crystals by Solvent Drop Grinding Method
-
Objective: To form co-crystals of this compound with a co-former to improve solubility and dissolution.
-
Materials: this compound, L-arginine, Ethanol.
-
Procedure:
-
Weigh this compound and L-arginine in the desired molar ratio (e.g., 1:1, 1:3, 1:5).
-
Place the physical mixture in a mortar.
-
Add a few drops of a suitable solvent, such as ethanol, to moisten the powder mixture.
-
Grind the mixture with a pestle for a specified period (e.g., 30-60 minutes).
-
The resulting co-crystals are then dried and stored in a desiccator.
-
3. In-vitro Dissolution Study
-
Objective: To evaluate the dissolution rate of the prepared this compound formulations.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer (pH 6.8) or 0.1 N HCl.
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to a specified rate (e.g., 100 rpm).
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-visible spectrophotometry at λmax ~283 nm.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Co-crystallization of this compound with different co-formers to enhance solubility, antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. japtronline.com [japtronline.com]
- 10. CN112516331A - Method for improving water solubility and bioavailability of this compound - Google Patents [patents.google.com]
- 11. [PDF] INCLUSION COMPLEXES OF this compound WITH HYDROXYPROPYL-β - CYCLODEXTRIN. PHYSICO-CHEMICAL CHARACTERIZATION AND BIOLOGICAL ASSESSMENT | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Amorphous Inclusion Complexes: Molecular Interactions of this compound and Hesperetin with HP-Β-CD and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprt.org [ijprt.org]
- 16. researchgate.net [researchgate.net]
- 17. New insights into therapeutic applications and nanoformulation approaches of this compound: An updated review (2024) | Keshav Bansal | 6 Citations [scispace.com]
- 18. Preparation and in vitro evaluation of this compound nanoparticles by antisolvent recrystallization in a double homogenate system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization-A Randomized, Crossover and Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of this compound: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in Hesperidin quantification due to matrix effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hesperidin quantification, particularly those arising from matrix effects.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the quantification of this compound in various biological and food matrices.
Question: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis of plasma samples. How can I mitigate these matrix effects?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, especially with complex matrices like plasma. These effects are primarily caused by co-eluting endogenous components that interfere with the ionization of the target analyte, in this case, this compound. Here’s a systematic approach to address this issue:
1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound and its metabolites in plasma, reversed-phase SPE cartridges (e.g., C18) can be used to isolate the analytes from the bulk of the matrix components.[2] A mixed-mode SPE combining reversed-phase and ion exchange can also yield excellent results.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to selectively extract this compound from the aqueous plasma matrix into an immiscible organic solvent, leaving many interfering substances behind.
-
Protein Precipitation (PPT): While a simpler and faster method, PPT is generally less clean than SPE or LLE. It involves adding a solvent like acetonitrile or methanol to precipitate plasma proteins. To minimize the co-precipitation of this compound, optimization of the precipitating solvent and its volume is crucial. Diluting the supernatant after precipitation can also help reduce matrix effects, provided the resulting concentration of this compound is still within the detection limits of your instrument.[1]
2. Methodological Approaches:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., this compound-free plasma). This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Use of an Internal Standard (IS): A suitable internal standard is a compound that has similar physicochemical properties and extraction recovery to this compound but does not interfere with its detection. A stable isotope-labeled version of this compound is the ideal IS. The IS is added to all samples, calibrators, and quality controls at a constant concentration. By using the ratio of the analyte signal to the IS signal, variations due to matrix effects can be compensated.
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
3. Instrument Optimization:
-
Ion Source Optimization: Fine-tuning the electrospray ionization (ESI) source parameters, such as gas flow, temperature, and nebulizer pressure, can sometimes help to minimize matrix effects.[3]
The following diagram illustrates a general workflow for troubleshooting matrix effects in this compound quantification.
Caption: Troubleshooting workflow for matrix effects.
Question: My this compound recovery is low and inconsistent after sample preparation. What could be the cause and how can I improve it?
Answer:
Low and variable recovery of this compound can be attributed to several factors during the sample preparation process. Here are some common causes and their solutions:
-
Incomplete Extraction from the Matrix: this compound may bind to proteins or other components in the matrix, leading to incomplete extraction.
-
Solution: Ensure thorough vortexing and/or sonication during the extraction step to disrupt these interactions. For solid samples, increasing the extraction time or using a more efficient extraction technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) might be beneficial. However, be mindful that prolonged exposure to high energy, such as sonication, can potentially degrade this compound.[4][5]
-
-
Suboptimal pH: The pH of the extraction solvent can significantly influence the solubility and stability of this compound. This compound is more stable in a pH range of 1-7.4.[4][5] At higher pH, especially above 9, it can undergo alkaline hydrolysis.[4][5][6]
-
Solution: Adjust the pH of your sample and extraction solvent to be within the optimal stability range for this compound. Acidifying the solvent, for instance with formic acid, is a common practice.
-
-
Improper SPE Cartridge Conditioning or Elution: For Solid Phase Extraction (SPE), inadequate conditioning of the cartridge can lead to poor retention of this compound, while an inappropriate elution solvent may not effectively desorb the analyte.
-
Solution: Follow the manufacturer's protocol for cartridge conditioning meticulously. Optimize the elution solvent by testing different solvent compositions and volumes to ensure complete elution of this compound.
-
-
Analyte Degradation: this compound can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.[4][5]
-
Solution: Perform all sample preparation steps at a controlled, cool temperature. Protect samples from light by using amber vials. Avoid prolonged exposure to harsh conditions. Studies have shown that this compound is relatively stable at 25°C and 40°C in the pH range of 1-7.4 for up to two months.[4][5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical matrix effects observed for this compound quantification in biological samples?
A1: In biological matrices like plasma and urine, both ion suppression and ion enhancement have been reported for this compound and its metabolites during LC-MS/MS analysis.[2] For instance, one study observed ion enhancement for this compound in rat plasma.[2] Another study on various flavonoids in food samples reported ionization suppression.[7] The extent of the matrix effect can vary depending on the specific matrix, the sample preparation method used, and the analytical conditions.
Q2: Which sample preparation technique is generally recommended for minimizing matrix effects for this compound in plasma?
A2: Solid Phase Extraction (SPE) is often the preferred method for complex matrices like plasma as it provides a more thorough cleanup compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][2] SPE can effectively remove phospholipids and other endogenous components that are major contributors to matrix effects in ESI-MS.
Q3: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
A3: Key parameters for developing a robust LC-MS/MS method for this compound include:
-
Ionization Mode: this compound can be detected in both positive and negative electrospray ionization (ESI) modes. The choice depends on the specific instrument and desired sensitivity. Polarity-switching modes can be utilized to acquire data for this compound and its aglycone, hesperetin, in the same run.[8][9]
-
Precursor and Product Ions: For Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions need to be optimized for this compound and its internal standard. A common transition for this compound is m/z 611.2 → 303.1.[8][9]
-
Chromatographic Column: A reversed-phase column, such as a C18 or a Phenyl column, is typically used for the separation of this compound and its metabolites.[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid) and an organic solvent (like acetonitrile or methanol) is commonly employed.[8][9]
Q4: How can I assess the matrix effect in my this compound assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement. Values are generally considered acceptable if they are within the range of 85-115%.[2]
The following diagram illustrates the process of assessing the matrix effect.
Caption: Workflow for assessing matrix effect.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound quantification, providing insights into expected performance metrics.
Table 1: Matrix Effect and Recovery of this compound in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%)[2] | Recovery (%)[2] |
| This compound | 5 | 102.7 ± 2.02 | > 88.35 |
| 50 | 102.7 ± 2.02 | > 88.35 | |
| 500 | 102.7 ± 2.02 | > 88.35 |
Table 2: Validation Parameters for this compound Quantification in Rat Plasma
| Parameter | This compound | Hesperetin | Reference |
| Concentration Range (ng/mL) | 1 - 1000 | 0.2 - 100 | [8][9] |
| Within-run Precision (%) | 2.06 - 9.54 | 2.06 - 9.54 | [8][9] |
| Between-run Precision (%) | 2.11 - 7.76 | 2.11 - 7.76 | [8][9] |
| Within-run Accuracy (%) | -6.52 to 3.82 | -6.52 to 3.82 | [8][9] |
| Between-run Accuracy (%) | -1.62 to 2.33 | -1.62 to 2.33 | [8][9] |
| Extraction Recovery (%) | > 87 | > 87 | [8][9] |
| Matrix Effect (%) | 94.7 - 113.6 | 94.7 - 113.6 | [8][9] |
Experimental Protocols
Protocol 1: this compound Extraction from Rat Plasma using SPE
This protocol is adapted from a validated LC-MS/MS method for the determination of this compound in rat plasma.[2]
-
Sample Pre-treatment:
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
SPE Cartridge Conditioning:
-
Use C18 SPE cartridges (e.g., 1000 mg, 6 mL).
-
Condition the cartridges by passing 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Dilute 100 µL of plasma sample with 5 mL of water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 2 mL of a methanol:DMSO (8:2, v/v) solution.
-
-
Sample Analysis:
-
Inject an aliquot of the eluate into the LC-MS/MS system for analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the LC-MS/MS analysis of this compound, based on published methods.[3][8]
-
LC System: UHPLC or HPLC system.
-
Column: Hypersil GOLD Phenyl reversed-phase column or equivalent.[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Optimize the gradient to achieve good separation of this compound from other components.
-
Flow Rate: 600 µL/min.[3]
-
Injection Volume: 2 µL.[2]
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI), operated in negative or positive mode.
-
MRM Transitions:
-
Ion Source Parameters:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of this compound and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of this compound: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of this compound and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing Hesperidin degradation during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hesperidin during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, particularly during extraction and storage. Key contributors to its instability include:
-
pH: this compound is stable in acidic to neutral conditions (pH 1-7.4) but degrades in alkaline environments (pH > 7.4), a process known as alkaline hydrolysis.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2] While some heating can be beneficial for extraction efficiency, prolonged exposure to high temperatures should be avoided.[1][4]
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[1][2]
-
Oxygen: The presence of oxygen and oxidative enzymes can promote a series of degradation reactions.[1][2]
-
Extraction Method: Certain extraction techniques, such as sonication, have been shown to cause this compound degradation.[1][2]
Q2: How can I prevent this compound degradation during extraction?
A2: To minimize this compound degradation during the extraction process, consider the following strategies:
-
Control pH: Maintain the extraction solvent at a neutral or slightly acidic pH.
-
Optimize Temperature and Time: Use the lowest effective temperature and shortest extraction time possible. While higher temperatures can increase solubility and extraction rates, they also risk degradation.[1][4] For example, a study found that this compound was stable during heating reflux in a water bath for 30 minutes.[1][2]
-
Protect from Light: Conduct the extraction process in a dark environment or use amber-colored glassware to shield the sample from light.
-
Deaerate Solvents: To minimize oxidative degradation, consider deaerating your extraction solvents or performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
-
Choose an Appropriate Extraction Method: Maceration and heating reflux have been shown to be relatively stable methods for this compound extraction, with recoveries above 95%.[1][2] Conversely, sonication has been observed to cause a 30% decrease in this compound in a methanol solution.[1][2]
Q3: What are the best practices for storing this compound extracts and solutions to ensure stability?
A3: Proper storage is crucial for preserving the integrity of this compound. Follow these guidelines:
-
Temperature: Store this compound extracts and solutions at low temperatures. Refrigeration (4°C) is better than room temperature, and freezing (-18°C) can further slow down degradation.[1] One study on orange juice showed that the this compound concentration decreased at both room temperature and 4°C, but at a slower rate at the lower temperature.[1] After 20 hours of storage at -18°C, the this compound concentration in juice was 533 mg/L, compared to 658 mg/L in freshly squeezed juice.[1]
-
Light Protection: Store samples in light-resistant containers (e.g., amber vials) or in the dark to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
pH Control: Ensure the storage solution is buffered to a pH between 1 and 7.4.[1][3]
-
Encapsulation: For enhanced stability, especially for use in formulations, consider encapsulating this compound.[1][5] Techniques like spray drying and freeze-drying can improve its stability and solubility.
Troubleshooting Guides
Problem 1: Low yield of this compound from citrus peel extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase extraction time or perform sequential extractions. Two sequential extractions with 90% methanol for 20 minutes at 55°C have been shown to be optimal for sweet orange pulp.[1] |
| Degradation during Extraction | Review your extraction parameters. Are you using a high temperature for a prolonged period? Is the sample exposed to light? Is the pH of your solvent alkaline? Refer to the prevention strategies in FAQ 2. |
| Improper Solvent | The choice of solvent significantly impacts extraction efficiency. Methanol and ethanol, often mixed with water, are commonly used.[1] 90% methanol has been shown to yield more this compound than 90% ethanol under the same conditions (24.77 mg/g dw vs. 17.9 mg/g dw).[1] |
| Poor Raw Material Quality | The this compound content in citrus peels can vary depending on the fruit variety, maturity, and growing conditions.[1] Ensure you are using a high-quality source material. |
Problem 2: this compound concentration decreases over time in stored solutions.
| Possible Cause | Troubleshooting Step |
| Alkaline Hydrolysis | Check the pH of your solution. If it is above 7.4, the this compound is likely undergoing alkaline hydrolysis.[1][3] Buffer the solution to a pH between 1 and 7.4. |
| Oxidation | The solution may be exposed to oxygen. Store under an inert atmosphere and consider adding antioxidants. |
| Photodegradation | The solution is likely being exposed to light. Store in amber-colored containers or in a dark place. |
| Microbial Degradation | If the solution is not sterile, microbial growth could be a factor. Consider filtering the solution through a 0.22 µm filter and storing it at a low temperature. |
| Precipitation | This compound has low aqueous solubility.[1] In some cases, a decrease in measured concentration may be due to precipitation rather than degradation, especially in aqueous solutions stored at low temperatures.[1] Before analysis, ensure any precipitate is redissolved, possibly by gentle warming or sonication, or by using a solvent like dimethylformamide (DMF) for total content determination.[1] |
Data Presentation
Table 1: Stability of this compound Under Different pH and Temperature Conditions
| pH | Temperature (°C) | Degradation Rate Constant (day⁻¹) | Half-life (days) | Reference |
| 1 - 7.4 | 25 | No significant decrease observed over 2 months | > 60 | [1][3] |
| 1 - 7.4 | 40 | No significant decrease observed over 2 months | > 60 | [1][3] |
| 9 | 25 | 0.03 | 23 | [3][6] |
| 9 | 40 | 0.15 | 4.5 | [3][6] |
Table 2: Effect of Extraction Method on this compound Recovery
| Extraction Method | Solvent | Conditions | Recovery/Yield | Reference |
| Maceration | Methanol | 24 hours | > 95% | [1][2] |
| Heating Reflux | Water | 30 minutes | > 95% | [1][2] |
| Sonication | Methanol | - | ~70% (30% degradation) | [1][2] |
| Sequential Extraction | 90% Methanol | 2 x 20 min, 55°C | 24.77 mg/g dw | [1] |
| Sequential Extraction | 90% Ethanol | 2 x 20 min, 55°C | 17.9 mg/g dw | [1] |
| Microwave-Assisted Extraction (MAE) | 70% Aqueous Ethanol | 140°C, 7 min | Comparable to DMSO:methanol extraction | [1] |
| Subcritical Water Extraction (SWE) | Water | 160°C, 10 min | 1.9 to 34.2-fold higher than other methods | [1] |
Experimental Protocols
Protocol 1: Alkaline Extraction of this compound from Citrus Peel
This protocol is a traditional method for extracting this compound.
Materials:
-
Dried and ground citrus peel
-
Sodium hydroxide (NaOH) solution (to adjust pH to 11-11.5)
-
Mineral acid (e.g., HCl) to adjust pH to 4.2-4.5
-
Water
-
Blender
-
Filtration apparatus
Procedure:
-
Wash the ground citrus peel to remove soluble solids.
-
Blend the washed peel with a water and NaOH solution, adjusting the pH to 11-11.5.
-
Allow the mixture to stand for 1 hour at room temperature.
-
Separate the insoluble solids by filtration.
-
Add a mineral acid to the filtered liquid phase to adjust the pH to 4.2-4.5.
-
Heat the solution to 40-45°C for 12-24 hours to allow for crystallization.
-
Separate the this compound crystals by filtration and dry them.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for this compound quantification. Specific parameters may need to be optimized for your system.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
HPLC system with a UV detector
-
C18 column (e.g., 250mm x 4.6mm, 5µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (containing 0.1% orthophosphoric acid) in a 50:50 (v/v) ratio.[7][8] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20-100 µg/ml).[7]
-
Sample Preparation: Dissolve the extracted this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Protocol 3: UV-Vis Spectrophotometric Determination of this compound
This is a simpler and faster method for this compound quantification compared to HPLC.
Materials:
-
This compound standard
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Selection: A mixture of 60% methanol is a suitable solvent.[9]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to establish a Beer's law calibration curve (e.g., 1.83–24.5 μg/mL).[9]
-
Sample Preparation: Dissolve the this compound-containing sample in the solvent and dilute as necessary to fall within the linear range of the calibration curve.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 283 nm.[9]
-
Measure the absorbance of the standard solutions and the sample solution.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
References
- 1. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of this compound: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qascf.com [qascf.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jgtps.com [jgtps.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Selecting appropriate carriers for Hesperidin solid dispersions
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate carriers for Hesperidin solid dispersions. It includes frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a this compound solid dispersion and why is it useful? A1: this compound is a flavonoid with numerous health benefits, but its use is limited by its very low water solubility and, consequently, poor bioavailability.[1][2] A solid dispersion (SD) is a formulation where this compound is dispersed within an inert, hydrophilic carrier or matrix at a solid state.[3] This technique can enhance the solubility and dissolution rate of this compound by reducing drug particle size, improving wettability, and, most importantly, converting the drug from a crystalline to a more soluble amorphous state.[3][4]
Q2: What are the most common types of carriers used for this compound solid dispersions? A2: A variety of carriers have been successfully used to improve this compound's solubility, including:
-
Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropylmethylcellulose (HPMC), and Soluplus® are widely studied synthetic polymers.[5][6][7] Natural polymers like Ocimum mucilage have also been used.[8]
-
Sugars and Polyols: Mannitol is a common choice that has shown significant effectiveness.[3][5][7]
-
Hydrotropic Agents: Compounds like sodium salicylate can be used to form hydrotropic solid dispersions, leading to substantial solubility increases.[9][10]
-
Porous Inorganic Carriers: Mesoporous silica, such as AEROPERL® 300 Pharma, can be used to load this compound, rendering it amorphous and enhancing its dissolution.[11][12]
Q3: Which carrier provides the best solubility enhancement for this compound? A3: The degree of enhancement depends heavily on the carrier, the drug-to-carrier ratio, and the preparation method. Studies have shown:
-
Soluplus® at a 1:5 drug-to-carrier ratio increased solubility approximately 300-fold.[6]
-
Mannitol has demonstrated a 24-fold increase in solubility and better drug release compared to PVP K30 in some studies.[3][5][7]
-
PVP-based solid dispersions formed by centrifugal fiber formation increased solubility 150–170 times.[1]
-
Hydrotropic solid dispersion with sodium salicylate (1:3 ratio) showed up to a 1490-fold improvement in solubility.[10]
Q4: How do I choose between different preparation methods for solid dispersions? A4: The choice of method depends on the thermal stability of the drug and carrier, the desired particle characteristics, and scalability.
-
Solvent Evaporation: A common lab-scale method involving dissolving the drug and carrier in a common solvent, followed by solvent removal. It is suitable for heat-sensitive materials but may have issues with residual solvents.[3][4]
-
Kneading Method: This technique involves wetting the components to form a paste, which is then dried and sieved. It can minimize residual solvents and uniformly distribute ingredients.[3]
-
Hot-Melt Extrusion (HME): A solvent-free method suitable for continuous manufacturing, but it requires the drug and carrier to be thermally stable at processing temperatures.[8][13]
-
Ball Milling: A mechanical method used to create amorphous solid dispersions, particularly effective for certain drug-carrier systems.[6][14]
-
Spray Drying: Produces fine, uniform particles but involves high temperatures that may not be suitable for all compounds.[13][15]
Q5: What characterization techniques are essential for evaluating this compound solid dispersions? A5: To confirm the successful formation and performance of a solid dispersion, the following techniques are critical:
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): These are fundamental for confirming the amorphization of this compound. The disappearance of the drug's characteristic melting peak in DSC and the absence of sharp diffraction peaks in XRD indicate a transition from a crystalline to an amorphous state.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to investigate potential molecular interactions, such as hydrogen bonding, between this compound and the carrier, which can be crucial for stabilizing the amorphous form.[1][6]
-
Solubility and Dissolution Studies: These in vitro tests are essential to quantify the improvement in solubility and measure the drug release rate compared to the pure drug, confirming the formulation's primary objective.[5][6][7]
Carrier Selection and Performance Data
The selection of an appropriate carrier is critical to the success of a this compound solid dispersion. The following table summarizes quantitative data from various studies to facilitate comparison.
| Carrier | Preparation Method | Drug:Carrier Ratio (w/w) | Solubility Enhancement | Dissolution / Drug Release Performance | Key Findings & Characterization |
| Soluplus® | Ball Milling | 1:5 | ~300-fold increase in water, 0.1 N HCl, and pH 6.8 buffer.[6] | ~70% apparent solubility in pH 6.8 buffer.[6] | Full amorphization confirmed by XRPD. FT-IR suggested hydrogen bond formation.[6] |
| Mannitol | Solvent Evaporation / Kneading | 1:1 to 1:5 | Up to 24.05-fold increase.[3][5][7] | 54.06% drug release in 30 minutes.[3][7] | Outperformed PVP K30 in both solubility and dissolution. Amorphization confirmed by XRD and DSC.[3][5][7] |
| PVP K30 | Solvent Evaporation / Kneading | 1:1 to 1:5 | Up to 20.16-fold increase.[3][5][7] | 34.36% drug release in 30 minutes.[3][7] | Less effective than Mannitol in the same study. No chemical interaction was noted via IR spectroscopy.[3][5][7] |
| HPMC | Ball Milling | 1:5 | 79-fold increase in pH 6.8 buffer.[6] | Lower apparent solubility compared to Soluplus®.[6] | Complete miscibility and amorphization confirmed by DSC and XRPD.[6] |
| PVP (various MW) | Centrifugal Fibre Formation | - | 150 to 170-fold increase in water.[1] | Significantly higher release rate than pure this compound at pH 1.2, 4.5, and 6.8.[1] | Amorphization confirmed by DSC and PXRD. FT-IR indicated hydrogen bond formation.[1] |
| Ocimum mucilage & Mannitol | Hot-Melt Extrusion | - | Marked increase in solubility compared to pure this compound.[8] | Over 99% drug released.[8] | The formulation followed the Higuchi model for drug release kinetics.[8] |
| Mesoporous Silica | Loading by Solvent Impregnation | 54.5 wt% Drug Load | ~51-fold increase (from 18.40 µg/ml to 941.74 µg/ml).[12] | Fastest release was obtained with lower (28.6 wt%) drug loading.[12] | Amorphous state confirmed by XRD and DSC.[12] |
Visual Guides and Workflows
Carrier Selection Workflow
The following diagram outlines a systematic approach for selecting and optimizing a carrier for this compound solid dispersions.
Troubleshooting Guide
This section addresses common issues encountered during the development of this compound solid dispersions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility or Dissolution Enhancement | 1. Suboptimal carrier choice. 2. Insufficient carrier amount (low drug:carrier ratio). 3. Incomplete amorphization. | 1. Screen alternative carriers with different properties (e.g., switch from a sugar to a polymer like Soluplus®). 2. Increase the proportion of the carrier in the formulation (e.g., move from a 1:2 to a 1:5 ratio).[6] 3. Confirm amorphicity with XRD/DSC. If crystalline drug is present, refine the preparation method (e.g., use a different solvent, increase milling time). |
| Recrystallization During Storage | 1. The amorphous state is thermodynamically unstable. 2. Exposure to high humidity or temperature. 3. Weak drug-carrier interactions. | 1. Store samples in tightly sealed containers with a desiccant at controlled, cool temperatures. 2. Increase the polymer concentration, as higher carrier ratios can improve stability.[6][14] 3. Consider a carrier that forms stronger hydrogen bonds with this compound. 4. Use a combination of polymers, one for solubilization (e.g., Soluplus®) and one as a crystallization inhibitor (e.g., HPMCAS).[6] |
| Low Product Yield | 1. Material adheres to equipment (common in spray drying or solvent evaporation). 2. Sublimation or degradation during processing (e.g., HME). | 1. Optimize process parameters (e.g., flow rate, temperature). For lab scale, the kneading method may offer a higher yield than solvent evaporation.[3] 2. For HME, select polymers that allow for processing at lower temperatures.[16] |
| Phase Separation of Drug and Carrier | 1. Poor miscibility between this compound and the carrier. 2. High drug loading. | 1. Select a carrier with better miscibility, confirmed by a single glass transition temperature (Tg) in DSC analysis.[6] 2. Evaluate lower drug-to-carrier ratios. |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving poor dissolution performance.
Key Experimental Protocols
Protocol 1: Preparation of this compound SD by Solvent Evaporation
Adapted from studies using PVP K30 and Mannitol.[3]
-
Dissolution: Accurately weigh this compound (e.g., 100 mg) and the selected carrier (e.g., PVP K30 or Mannitol) at the desired ratio (e.g., 1:1, 1:3, or 1:5 w/w).
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add the carrier to the drug solution and mix thoroughly on a hot plate at a low temperature (e.g., 40°C) with continuous stirring until a clear solution is obtained.
-
Evaporation: Allow the solvent to evaporate completely under constant stirring. This can be done on the hot plate or in a vacuum oven at a controlled temperature to avoid degradation.
-
Post-Processing: Once a solid mass is formed, scrape the residue from the container.
-
Pulverize the solid mass using a mortar and pestle, and then pass it through a sieve (e.g., #100 mesh) to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound SD by Kneading Method
Adapted from Swarup et al.[3]
-
Mixing: Place the accurately weighed this compound and carrier in a glass mortar and blend them thoroughly for approximately 5 minutes to create a physical mixture.
-
Kneading: Add a sufficient amount of a hydroalcoholic solvent (e.g., water-ethanol mixture) dropwise to the physical mixture.
-
Knead the mixture thoroughly for a specified time (e.g., 30 minutes) to form a homogeneous, paste-like mass.
-
Drying: Transfer the paste to a tray and dry it in a hot air oven at a controlled temperature (e.g., 45°C) until all the solvent has been removed and the mass is completely dry.
-
Post-Processing: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
-
Storage: Store the final product in a desiccator.
Protocol 3: Characterization by In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: Prepare a suitable dissolution medium, such as pH 6.8 phosphate buffer, to simulate intestinal conditions. Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of the solid dispersion equivalent to a specific dose of this compound into each dissolution vessel containing the medium (e.g., 900 mL).
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Visible Spectrophotometry at the drug's λmax.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (Cumulative % Drug Released vs. Time). Compare the profile to that of the pure, unprocessed this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japtronline.com [japtronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous Solid Dispersion of this compound with Polymer Excipients for Enhanced Apparent Solubility as a More Effective Approach to the Treatment of Civilization Diseases [mdpi.com]
- 7. Development of this compound solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Enhancement of aqueous solubility of this compound and naringenin utilizing hydrotropic solubilization technique: characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Oral this compound-Amorphization and improved dissolution properties by controlled loading onto porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 16. Comparison of HPMC based polymers performance as carriers for manufacture of solid dispersions using the melt extruder - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperidin in Cell Culture: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance for stability issues encountered when using hesperidin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: this compound has very low solubility in water and aqueous buffers.[1][2][3] The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1] this compound is also soluble in dimethylformamide (DMF), but DMSO is more commonly used in cell culture.[1] The solubility in DMSO is approximately 5 mg/mL.[1] For maximal solubility in aqueous buffers like PBS or cell culture media, it is advised to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous medium.[1]
Q2: Why does my this compound solution turn cloudy or form a precipitate when I add it to the cell culture medium?
A2: This is a common issue caused by this compound's poor aqueous solubility.[4] While this compound dissolves in a pure DMSO stock, adding this stock to the aqueous environment of the cell culture medium drastically lowers its solubility, causing it to precipitate out of the solution.[4] This is especially likely if the final concentration of this compound is too high or if the DMSO stock is not dispersed quickly and evenly upon addition to the medium.
Q3: How stable is this compound in an aqueous solution or cell culture medium?
A3: this compound is relatively stable in aqueous solutions at neutral or acidic pH (pH 1.2-7.4) for up to two months at both 25°C and 40°C.[2][5] However, its stability decreases significantly under alkaline conditions. At pH 9, this compound undergoes alkaline hydrolysis, with a half-life of 23 days at 25°C, which shortens to just 4.5 days at 40°C.[2][6] Given that most cell culture media are buffered around pH 7.2-7.4, degradation due to pH is minimal during typical experiment durations. However, it is not recommended to store aqueous solutions of this compound for more than one day to ensure consistent results.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can interfere with many cellular functions and induce toxicity.[7] A general guideline is to not exceed a final DMSO concentration of 0.1% (v/v).[8] It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated groups, to account for any effects of the solvent itself.[8]
Troubleshooting Guide
Problem: I see immediate precipitation after adding my this compound stock to the culture medium.
| Possible Cause | Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the medium. Try lowering the final concentration. |
| Poor Mixing Technique | Adding the DMSO stock directly into the medium without agitation can cause localized high concentrations and precipitation. Add the stock dropwise while gently swirling the flask/plate. |
| Low Temperature of Medium | Adding the stock to cold medium can decrease solubility. Ensure your medium is pre-warmed to 37°C. |
| Interaction with Media Components | This compound can interact with proteins in fetal bovine serum (FBS), which can sometimes aid solubility but may also lead to complex formation.[7][9] Consider preparing a complex with FBS first by warming and sonicating a solution of this compound in FBS before further dilution.[7] |
| Inadequate Primary Solvent | The initial stock solution in DMSO may not be fully dissolved. Ensure the solid this compound is completely dissolved in DMSO, using gentle warming or sonication if necessary, before diluting it into the medium. |
Problem: I am not observing the expected biological effects in my experiment.
| Possible Cause | Solution |
| Degradation of this compound | This compound may have degraded due to improper storage or experimental conditions (e.g., high pH, prolonged exposure to light).[2][10] Always prepare fresh working solutions from a frozen DMSO stock for each experiment.[1] Store the solid compound at -20°C.[1] |
| Low Bioavailability | This compound is a glycoside, and its aglycone form, hesperetin, is considered more bioavailable and permeable to cells.[11][12] The conversion of this compound to hesperetin is typically done by intestinal bacteria, a process absent in standard cell culture.[12] Consider using hesperetin directly, but be aware it also has solubility challenges.[4] |
| Precipitation | The actual concentration of soluble, active this compound in your medium may be much lower than calculated due to precipitation. Visually inspect for precipitate and consider the solutions in the "Precipitation" section above. |
| Interaction with Serum Proteins | This compound binds to serum albumin, which can affect its availability to the cells.[9][13] If your results are inconsistent, consider running experiments in serum-free media for a short duration, if your cell line can tolerate it. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent / Medium | Approximate Solubility | Reference |
| Water (25°C) | 4.95 µg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~3 mg/mL | [1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Stability of this compound in Aqueous Buffer
| pH | Temperature | Half-life | Key Finding | Reference |
| 1.2 - 7.4 | 25°C & 40°C | > 2 months | Stable | [2][5] |
| 9.0 | 25°C | 23 days | Degradation occurs via alkaline hydrolysis | [2][6] |
| 9.0 | 40°C | 4.5 days | Degradation is accelerated by temperature | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare DMSO Stock Solution:
-
Weigh out solid this compound (purity ≥90%) in a sterile microcentrifuge tube.[1]
-
Add the required volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM or ~61 mg/mL).[8][14] Note that solubility limits are around 100 mg/mL.[14]
-
Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[1][8]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw one aliquot of the DMSO stock.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations.
-
Crucially: Add the this compound stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion, minimizing precipitation.
-
Ensure the final DMSO concentration remains below 0.1% (v/v).[8]
-
Use the freshly prepared working solutions immediately.[1]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is adapted from the methodology used to assess this compound stability in pH buffers.[2]
-
Sample Preparation:
-
Prepare a solution of this compound in your specific cell culture medium at a known concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the medium.
-
Store the collected aliquots at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a gradient of 0.1% acetic acid in water (A) and methanol (B).[15]
-
Column: A C18 column is typically used.[15]
-
Detection: Set the UV detector to 283 nm, which is the λmax for this compound.[1]
-
Procedure: Inject the collected samples into the HPLC system.
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration of this compound remaining at each time point by comparing the peak area from the samples to the standard curve. This will allow you to determine the rate of degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Recommended experimental workflow for treating cells with this compound.
Caption: this compound-induced ER stress-mediated apoptosis pathway in HeLa cells.[16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of this compound: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of this compound and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. Bioavailability of this compound and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between hesperetin and human serum albumin revealed by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. In Vitro Biological Activities of this compound-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of Hesperidin during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Hesperidin, specifically focusing on low yield.
Troubleshooting Guides
Low yield of this compound can occur at various stages of the purification process. This guide is designed to help you identify and resolve the root cause of the issue.
Problem: Low this compound Yield After Extraction
Possible Causes and Solutions:
-
Suboptimal Raw Material Quality: The concentration of this compound can vary significantly depending on the citrus source, ripeness, and storage conditions.[1][2]
-
Inefficient Extraction Solvent: The choice of solvent is critical for maximizing this compound extraction.
-
Recommendation: Ethanol (70-80%) is a commonly used and effective solvent due to its high solubility for this compound and relatively low toxicity.[1] Methanol can also be used and may offer higher extraction efficiency, but it is more toxic.[1] Acetone is another option, but it can potentially denature other compounds in the raw material.[1] For a greener approach, deep eutectic solvents (DESs) or supercritical CO2 with ethanol as a co-solvent have shown promising results.[3][4]
-
-
Non-ideal Extraction Conditions: Temperature, time, and solvent-to-solid ratio all play a crucial role in extraction efficiency.
-
Recommendation: Optimize extraction parameters. High temperatures for extended periods can lead to this compound degradation.[1][5] Conversely, temperatures below 15°C can inhibit alkaline extraction.[6] A moderate temperature is generally preferred to balance extraction efficiency and product quality.[2] The optimal extraction time needs to be determined empirically to ensure sufficient extraction without causing degradation.[2]
-
-
Incomplete Cell Lysis: this compound is located within the plant cells, and inefficient disruption of the cell walls will result in a lower yield.
-
Recommendation: Ensure the citrus peels are properly ground to a fine powder to increase the surface area for solvent penetration. Pre-treatment of the raw material, such as drying, can also be beneficial.[2]
-
Problem: Low this compound Yield During Crystallization/Precipitation
Possible Causes and Solutions:
-
Incomplete Precipitation: The pH adjustment is a critical step for precipitating this compound from the alkaline extract.
-
This compound Degradation in Alkaline Solution: Prolonged exposure to strong alkaline conditions, especially at elevated temperatures, can degrade this compound.[6]
-
Co-precipitation of Impurities: The presence of other extracted compounds can hinder the crystallization of pure this compound, leading to lower purity and apparent yield.[6]
-
Loss of this compound in the Filtrate: this compound has some solubility in the crystallization solvent, leading to losses in the mother liquor.
-
Recommendation: Optimize the crystallization conditions to minimize this compound's solubility. This can include adjusting the solvent composition (e.g., the percentage of alcohol) and the crystallization temperature.[6] Allowing sufficient time for crystallization (e.g., 24-72 hours) can improve the recovery of this compound.[6]
-
Experimental Workflow for this compound Purification
Caption: A typical workflow for the extraction and purification of this compound from citrus peels.
Troubleshooting Logic Diagram
Caption: A logic diagram outlining key areas to investigate when troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound purification?
A1: The yield of this compound can vary widely depending on the source material and the extraction and purification methods used. Yields can range from as low as 1.2% to as high as 6.48 g per 100 g of dry mandarin peel wastes with specific optimized methods.[8][9] For example, a modified methanol extraction from fresh orange albedo has been reported to yield 2.8% (w/w dry albedo) of this compound with 89.4% purity.[10]
Q2: Can the choice of solvent significantly impact the final yield?
A2: Absolutely. The solvent's polarity and its ability to solubilize this compound are critical. For instance, in one study, two sequential extractions with 90% methanol yielded 24.77 mg/g of this compound, while 90% ethanol under the same conditions yielded 17.9 mg/g.[5] While methanol may offer higher yields, ethanol is often preferred due to its lower toxicity.[1]
Q3: How does temperature affect this compound stability during purification?
A3: High temperatures, especially in combination with prolonged extraction times or alkaline conditions, can lead to the degradation of this compound.[1][5][6] However, very low temperatures (<15°C) can inhibit the alkaline extraction process.[6] It is crucial to find an optimal temperature that maximizes extraction efficiency without causing significant degradation.
Q4: My this compound precipitate is yellowish and seems impure. What can I do?
A4: A yellowish appearance can indicate the presence of impurities. Quick crystallization, often encouraged by higher alcohol concentrations, can lead to the formation of more voluminous and yellower precipitates that occlude impurities.[6] To improve purity, you can try recrystallizing the product. One method involves dissolving the crude this compound in a dilute alkaline solution (e.g., 0.2N NaOH), filtering, and then re-precipitating by adjusting the pH.[6] A final wash with boiling water can also improve purity to over 99%.[6]
Q5: Is it possible to improve yield by modifying the crystallization process?
A5: Yes. The rate and extent of crystallization can be influenced by several factors. Seeding the solution with this compound crystals, stirring during crystallization, and critically adjusting the pH can improve the rate of crystallization.[6] However, be aware that rapid crystallization can sometimes lead to lower purity.[6] Allowing a longer crystallization time (e.g., 72 hours) can increase the overall yield by allowing more this compound to precipitate from the solution.[6]
Data Presentation
Table 1: Comparison of this compound Yields with Different Extraction Methods
| Extraction Method | Raw Material | Solvent | Yield | Reference |
| Sequential Extraction | Sweet Orange Pulp | 90% Methanol | 24.77 mg/g dw | [5] |
| Sequential Extraction | Sweet Orange Pulp | 90% Ethanol | 17.9 mg/g dw | [5] |
| Optimized DES Extraction | Waste Orange Peels | DES/water (80% w/w) | 21.81 mg/g DM | [3] |
| Optimized Ethanolic-Aqueous | Lime Peel | 80% Ethanol (pH 7) | 3.353 mg/g | [11] |
| Modified Methanol Extraction | Fresh Orange Albedo | Methanol | 2.8% (w/w dry albedo) | [10] |
| Alkaline Extraction | Mandarin Peel Wastes | N/A | 6.48 g / 100 g dry MPW | [8] |
dw: dry weight; DM: dry mass; MPW: mandarin peel wastes
Experimental Protocols
Protocol 1: Alkaline Extraction and Purification of this compound
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation of Raw Material:
-
Thoroughly wash fresh citrus peels to remove dirt and residues.
-
Dry the peels at a low temperature (e.g., 50-60°C) to reduce moisture content.
-
Grind the dried peels into a fine powder.
-
-
Alkaline Extraction:
-
Filtration:
-
Filter the slurry to separate the liquid extract from the solid peel residue.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the this compound crystals by filtration.
-
Wash the crystals with water to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved.[12]
-
Protocol 2: Solvent Extraction of this compound
-
Preparation of Raw Material:
-
Prepare the citrus peels as described in Protocol 1, step 1.
-
-
Solvent Extraction:
-
Reflux the powdered peel with 70-80% ethanol for a predetermined time (e.g., 2 hours). The solid-to-solvent ratio should be optimized for the specific raw material.
-
-
Filtration and Concentration:
-
Filter the mixture to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
-
Purification (Crystallization):
-
The concentrated aqueous extract can be subjected to crystallization by cooling or by adjusting the pH as described in Protocol 1. Alternatively, the crude extract can be purified using column chromatography.[13]
-
-
Isolation and Drying:
-
Collect and dry the purified this compound crystals as described in Protocol 1.
-
References
- 1. The process for extracting high - purity this compound from this compound. [greenskybio.com]
- 2. The process of extracting high - purity this compound from this compound. [greenskybio.com]
- 3. Optimized Production of a this compound-Enriched Extract with Enhanced Antioxidant Activity from Waste Orange Peels Using a Glycerol/Sodium Butyrate Deep Eutectic Solvent [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. mdpi.com [mdpi.com]
- 8. A High-Yield Process for Production of Biosugars and this compound from Mandarin Peel Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Sustainable Process for this compound Isolation and Anti-Ageing Effects of this compound Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A Green Extraction Method to Achieve the Highest Yield of Limonin and this compound from Lime Peel Powder (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104119411A - Method for preparing high-purity this compound - Google Patents [patents.google.com]
- 13. This compound: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative bioavailability of Hesperidin and its aglycone hesperetin
Hesperidin, a prominent flavonoid glycoside found in citrus fruits, and its aglycone form, hesperetin, are both recognized for their potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects. However, their therapeutic efficacy is intrinsically linked to their bioavailability. This guide provides a detailed comparison of the bioavailability of this compound and hesperetin, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their pharmacokinetic profiles.
Data Summary
The oral bioavailability of hesperetin is markedly greater than that of its parent glycoside, this compound. This compound's poor water solubility and reliance on gut microbiota for conversion to hesperetin in the colon result in delayed and lower absorption. In contrast, hesperetin as an aglycone is more readily absorbed in the small intestine. The following table summarizes key pharmacokinetic parameters from human and animal studies, illustrating the differences in their absorption and metabolism.
| Parameter | This compound | Hesperetin | Species | Dosage | Key Findings | Reference |
| Cmax | Not detected in plasma as intact this compound. Hesperetin (as metabolite) Cmax is lower and delayed. | 825.78 ± 410.63 ng/mL | Human | 135 mg | Hesperetin is rapidly absorbed as the pure aglycone. | [1][2] |
| Tmax | Hesperetin (as metabolite) Tmax: 5 to 7 hours.[3] | 4.0 hours | Human | 135 mg | Peak plasma concentration of hesperetin is reached faster than the appearance of hesperetin from this compound. | [1][2] |
| AUC (0-inf) | Significantly lower for hesperetin metabolites derived from this compound. | 4846.20 ± 1675.99 ng·h/mL | Human | 135 mg | Overall exposure (AUC) to hesperetin is substantially higher when administered directly. | [1] |
| Urinary Excretion | Low recovery of metabolites. | 3.26 ± 0.44% of administered dose | Human | 135 mg | Low urinary recovery for hesperetin suggests extensive first-pass metabolism. | [1][2] |
| Bioavailability | Estimated to be around 20%.[4] | Generally considered to have two-fold greater bioavailability than this compound.[5] | General | N/A | The aglycone form bypasses the need for microbial hydrolysis, leading to improved absorption. |
Experimental Protocols
The data presented above are derived from various pharmacokinetic studies. Below are detailed methodologies from a representative human clinical trial investigating the bioavailability of hesperetin.
Study Design: Pharmacokinetics of Hesperetin in Healthy Volunteers[1][2]
-
Objective: To determine the pharmacokinetic parameters of orally administered hesperetin in healthy human subjects.
-
Subjects: Six healthy volunteers.
-
Administration: A single oral dose of 135 mg of hesperetin was administered under fasting conditions.
-
Sample Collection:
-
Blood: Blood samples were collected at 14 different time points over a 12-hour period.
-
Urine: Urine was collected over 24 hours in five sequential timed intervals.
-
-
Analytical Method:
-
Sample Preparation: Plasma and urine samples were treated with enzymatic hydrolysis to measure the total concentration of hesperetin and its conjugated forms.
-
Instrumentation: A validated high-pressure liquid chromatography (HPLC) method was used for the quantification of hesperetin.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and cumulative urinary excretion.
Visualizing the Pathways
To better understand the absorption and metabolic fate of this compound and hesperetin, the following diagrams illustrate the key processes.
Caption: Comparative absorption pathways of this compound and hesperetin.
The metabolic journey of this compound begins in the colon, where gut microbiota hydrolyze it to hesperetin.[3][6] This enzymatic conversion is a rate-limiting step in its absorption. In contrast, orally administered hesperetin can be directly absorbed through the small intestine. Following absorption, both pathways lead to extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestinal cells and liver, before entering systemic circulation as conjugated metabolites.[7]
Caption: Experimental workflow for a human pharmacokinetic study of hesperetin.
This workflow outlines the key steps in a typical clinical study to assess the bioavailability of a compound like hesperetin. It begins with subject preparation and dosing, followed by systematic collection of biological samples. These samples then undergo processing and analysis to quantify the compound and its metabolites, ultimately leading to the determination of its pharmacokinetic profile.
References
- 1. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of this compound and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Hesperidin Versus Naringin: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two prominent citrus flavonoids, hesperidin and naringin. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform research and development in the field of neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
This compound and naringin, both flavanone glycosides found abundantly in citrus fruits, have demonstrated significant neuroprotective potential in various preclinical models. Their therapeutic effects are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. Below is a summary of their comparative performance in key experimental models.
Table 1: In Vitro Neuroprotection in an Alzheimer's Disease Model (SK-N-AS Cells)
| Parameter | This compound | Naringin | Key Findings |
| Effect on β-amyloid intensity | Reduced | Reduced | Both compounds mitigate β-amyloid accumulation. Naringin may be more effective in reducing the accumulation of β-amyloid proteins.[1][2] |
| Effect on α-synuclein intensity | Significantly decreased | Significantly decreased | Both flavonoids show a protective effect against α-synuclein aggregation.[3] |
| Neuroprotective Agent Potential | Potential use confirmed | Potential use confirmed | Both are identified as potential neuroprotective agents for Alzheimer's disease.[1][2] |
Table 2: In Vivo Neuroprotection in a Huntington's Disease-like Model (3-Nitropropionic Acid-Induced Neurotoxicity in Rats)
| Parameter | This compound (50 mg/kg) | Naringin (50 mg/kg) | Key Findings |
| Behavioral Alterations | Attenuated | Attenuated | Both compounds significantly improved motor functions and reduced behavioral deficits.[4][5] |
| Oxidative Stress | Attenuated | Attenuated | Both flavonoids effectively countered oxidative stress induced by 3-NP.[4][5] |
| Mitochondrial Enzyme Dysfunction | Attenuated | Attenuated | Both this compound and naringin protected against mitochondrial complex enzyme dysfunction.[4][5] |
| Interaction with Nitric Oxide Pathway | Protective effect attenuated by L-Arginine and potentiated by L-NAME | Protective effect attenuated by L-Arginine and potentiated by L-NAME | The neuroprotective effects of both compounds appear to be mediated, at least in part, through the nitric oxide pathway.[4][5] |
Mechanistic Insights: Signaling Pathways
This compound and naringin exert their neuroprotective effects by modulating multiple signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
This compound's Neuroprotective Signaling Pathways
This compound has been shown to protect neurons by activating pro-survival pathways and inhibiting pro-inflammatory and apoptotic cascades. It enhances antioxidant defenses and maintains mitochondrial integrity.
Caption: this compound's neuroprotective mechanisms.
Naringin's Neuroprotective Signaling Pathways
Naringin shares some mechanisms with this compound but also exhibits distinct activities, such as modulating neurotrophic factor expression and interacting with specific signaling kinases.
Caption: Naringin's neuroprotective mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of this compound and naringin against toxin-induced cell death in neuronal cell lines like SK-N-AS or SH-SY5Y.
Experimental Workflow:
Caption: MTT assay experimental workflow.
Methodology:
-
Cell Seeding: Neuronal cells (e.g., SK-N-AS) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or naringin for a specified period (e.g., 2 hours).
-
Toxin Induction: A neurotoxic agent (e.g., 1 µM Aβ25-35) is added to the wells (except for the control group) to induce cell death.[3]
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the intracellular accumulation of ROS, a key indicator of oxidative stress.
Methodology:
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with this compound or naringin followed by a ROS-inducing agent (e.g., H2O2 or a neurotoxin).
-
Staining: Cells are washed with a suitable buffer and then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. A decrease in fluorescence in treated cells compared to the toxin-only group indicates the antioxidant activity of the compound.
Assessment of Mitochondrial Membrane Potential (MMP)
This assay evaluates the integrity of the mitochondrial membrane, which is crucial for mitochondrial function and cell health.
Methodology:
-
Cell Treatment: Neuronal cells are treated with the flavonoids and a mitochondrial toxin.
-
Staining: Cells are stained with a fluorescent dye that accumulates in healthy mitochondria, such as JC-1 or TMRM. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Analysis: The ratio of red to green fluorescence is quantified using a fluorescence plate reader or flow cytometry. An increase in this ratio in treated cells indicates the preservation of MMP. A study on SK-N-SH cells showed that this compound (20 µg) pretreatment significantly increased MMP in rotenone-treated cells.[6][7]
Immunocytochemistry for Protein Aggregates
This technique is used to visualize and quantify the accumulation of protein aggregates, such as β-amyloid and α-synuclein, within cells.
Methodology:
-
Cell Culture and Fixation: Cells grown on coverslips are treated as required and then fixed with a solution like 4% paraformaldehyde.
-
Permeabilization and Blocking: The cell membranes are permeabilized (e.g., with Triton X-100) to allow antibody entry, and non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin).
-
Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-β-amyloid or anti-α-synuclein), followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The coverslips are mounted on microscope slides, and the fluorescence is visualized using a fluorescence microscope. The intensity of the fluorescence, indicating the amount of protein aggregate, can be quantified using image analysis software. In an in vitro model of Alzheimer's disease using SK-N-AS cells, both this compound and naringin treatment reduced the intensity of β-amyloid and α-synuclein.[3]
Conclusion
Both this compound and naringin demonstrate significant neuroprotective effects through multiple mechanisms, including the mitigation of oxidative stress, inflammation, and apoptosis. While both compounds show promise, some studies suggest that naringin may have a slight advantage in specific contexts, such as reducing β-amyloid accumulation. However, further head-to-head comparative studies with standardized methodologies and quantitative endpoints are necessary to definitively establish the superior compound for specific neurodegenerative conditions. The choice between this compound and naringin for further drug development may depend on the specific pathological mechanisms being targeted.
References
- 1. Neuroprotective Effects of this compound and Naringin in SK-N-AS Cell as an In Vitro Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound and Naringin in SK-N-AS Cell as an In Vitro Model for Alzheimer’s Disease | AVESİS [avesis.mcbu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of this compound and naringin against 3-nitropropionic acid induced Huntington's like symptoms in rats: possible role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of this compound, a Plant Flavanone, on Rotenone-Induced Oxidative Stress and Apoptosis in a Cellular Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Hesperidin: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Hesperidin against two well-established positive controls, Dexamethasone and Indomethacin. The information presented is supported by experimental data from in vitro and in vivo models, offering a comprehensive resource for validating the therapeutic potential of this compound.
Executive Summary
This compound, a bioflavonoid found in citrus fruits, has demonstrated significant anti-inflammatory effects. This guide benchmarks its performance against the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The data indicates that while this compound may exhibit a different potency compared to these conventional drugs, it effectively modulates key inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory mediators.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the positive controls in standardized in vitro and in vivo models.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophage cell lines like RAW 264.7. The inhibitory effects of the test compounds on the production of key inflammatory mediators are presented below.
| Compound | Parameter | IC50 / Inhibition | Reference |
| This compound | NO Production | 50µM (significant inhibition) | [1] |
| PGE2 Production | 50µM (significant inhibition) | [1] | |
| TNF-α Production | 50µM (significant reduction) | [1] | |
| IL-6 Production | 50µM (significant reduction) | [1] | |
| COX-2 Expression | Significant inhibition at 250-500µM | [2] | |
| Dexamethasone | TNF-α Secretion | Significant inhibition | [3][4] |
| NO Production | IC50 = 34.60 µg/mL | [5] | |
| Indomethacin | COX-1 | IC50: 230 nM | [6] |
| COX-2 | IC50: 630 nM | [6] | |
| NO Production | IC50 = 56.8 µM | [7][8] | |
| TNF-α Release | IC50 = 143.7 µM | [7][8] | |
| PGE2 Release | IC50 = 2.8 µM | [7][8][9] |
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
The sub-plantar injection of carrageenan in the rat paw induces a well-characterized acute inflammatory response, measured as an increase in paw volume (edema).
| Compound | Dose | Inhibition of Edema (%) | Time Point | Reference |
| This compound | 100 mg/kg | 63% | 5 hours | [10] |
| Indomethacin | 10 mg/kg | 77.94% | 3 hours | [11] |
| 10 mg/kg | 83.33% | 4 hours | [11] | |
| 10 mg/kg | Higher than 20 mg/kg flavone glycoside | 3 hours | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Indomethacin. The cells are pre-incubated for 1-2 hours.
-
Inflammation Induction: LPS (10-100 ng/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.
-
Prostaglandin E2 (PGE2): The concentration of PGE2 in the supernatant is determined by ELISA.
-
Gene and Protein Expression (COX-2, iNOS): Cellular levels of COX-2 and iNOS mRNA and protein are assessed by RT-PCR and Western blotting, respectively.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of test compounds on acute, localized inflammation in an animal model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Grouping and Dosing: Animals are randomly divided into groups: a negative control group (vehicle), a positive control group (Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 50, 100 mg/kg). Compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Treatment: The test compounds or vehicle are administered 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the negative control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.
This compound: Modulation of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] These pathways are crucial for the transcription of numerous pro-inflammatory genes.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. apjai-journal.org [apjai-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supramolecular nanofiber of indomethacin derivative confers highly cyclooxygenase-2 (COX-2) selectivity and boosts anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hesperidin Extraction Techniques: A Guide for Researchers
An objective comparison of conventional and modern methods for the extraction of the flavonoid Hesperidin from citrus sources, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize their extraction strategies.
This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its wide array of pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects. The efficient extraction of this compound from its natural sources is a critical first step in both research and commercial applications. This guide provides a comparative analysis of various extraction techniques, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the selection of the most suitable method.
Comparative Performance of this compound Extraction Techniques
The choice of extraction technique significantly impacts the yield, purity, and environmental footprint of the process. Below is a summary of quantitative data from various studies, comparing conventional and modern "green" extraction methodologies.
| Extraction Technique | Raw Material | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Soxhlet Extraction | Dried Orange Peel | Petroleum Ether then Methanol | 40-60 | 4 hours | 0.94 | - | [1] |
| Dried Orange Peel | Methanol | 65 | 4 hours | 0.35 | 97.3 | [2] | |
| Solvent Extraction | Dry Albedo | Methanol | 55 | 3 hours | 2.8 | 89.4 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Citrus Peels | - | - | - | - | 89.7 | [4] |
| Microwave-Assisted Extraction (MAE) | C. unshiu Peel Powder | 70% Ethanol | 60-180 | 2-12 min | 5.86 (58.6 mg/g) | - | [2] |
| Citrus Peels | - | - | - | - | 89.22 | [4] | |
| Enzyme-Assisted Extraction (EAE) | Mandarin Peel Wastes | - | - | - | 6.48 | - | [5] |
| Supercritical Fluid Extraction (SFE) | Orange Peel Waste | CO2 with 10% Ethanol | 25 | - | 1.15 (11.5 g/kg) | - | [6] |
| Deep Eutectic Solvents (DES) Extraction | Citrus aurantium L. | Choline chloride/diethanolamine | 75 | 40 min | 6.26 | - | [7] |
| Fertile Orange Peel | Triethanolamine: 4-methoxyphenol | 25 | 25 min | 2.24 (22.39 mg/g) | - | [8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their replication and adaptation in a laboratory setting.
Soxhlet Extraction
Principle: This conventional method utilizes continuous solid-liquid extraction. The solvent is heated, vaporizes, and then condenses, dripping onto the solid material held in a thimble. The solvent extracts the desired compound and is then siphoned back into the heating flask, allowing for repeated extraction with fresh solvent.
Protocol:
-
Dry citrus peels and grind them into a fine powder.
-
Place approximately 250g of the powdered peel into a cellulose extraction thimble.[9]
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 800 mL of petroleum ether and connect it to the Soxhlet extractor and a condenser.[9]
-
Heat the solvent to its boiling point (40-60°C) and allow the extraction to proceed for 4 hours.[1]
-
Discard the petroleum ether extract, which removes non-polar compounds.
-
Air-dry the peel powder to remove residual petroleum ether.
-
Reload the peel powder into the extraction thimble and extract with 800 mL of methanol for 1-2 hours, or until the solvent running through the siphon is colorless.[9]
-
Concentrate the methanolic extract by evaporating the solvent.
-
Acidify the concentrated extract to a pH of 3-4 with 6% acetic acid and refrigerate overnight to precipitate crude this compound.[9]
-
Filter and dry the resulting amorphous powder.
Ultrasound-Assisted Extraction (UAE)
Principle: UAE employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds. This method generally offers higher efficiency and shorter extraction times compared to conventional techniques.
Protocol:
-
Prepare dried and powdered citrus peels.
-
Mix the powdered peels with a suitable solvent (e.g., ethanol, methanol) in a beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specified frequency and power for a designated period (e.g., 20-60 minutes).
-
Maintain a constant temperature during the extraction process.
-
After extraction, filter the mixture to separate the solid residue from the extract.
-
Concentrate the extract using a rotary evaporator to obtain crude this compound.
Microwave-Assisted Extraction (MAE)
Principle: MAE utilizes microwave energy to rapidly heat the solvent and the plant material, causing internal pressure to build within the plant cells. This leads to cell wall rupture and the release of target compounds into the solvent. MAE is known for its high speed and efficiency.[10]
Protocol:
-
Wash, dry, and powder the citrus peels.[10]
-
Mix the powdered peels with a solvent (e.g., 70% ethanol) in a microwave-safe vessel.[2]
-
Place the vessel in a microwave extraction system.
-
Apply microwave irradiation at a specific power and for a set duration (e.g., 2-12 minutes at 60-180°C).[2]
-
After irradiation, allow the mixture to cool.
-
Filter the cooled mixture to separate the extract.
-
Concentrate the filtrate to obtain the this compound-rich extract.
Enzyme-Assisted Extraction (EAE)
Principle: EAE uses specific enzymes, such as cellulases and pectinases, to break down the plant cell wall components. This enzymatic degradation enhances the release of intracellular compounds into the extraction solvent.
Protocol:
-
Prepare powdered citrus peels.
-
Create an enzyme solution by dissolving enzymes like cellulase or pectinase in a buffer solution at an appropriate pH and temperature.
-
Mix the powdered peels with the enzyme solution and incubate for a specific period (e.g., 1-3 hours at 40-50°C).[10]
-
After incubation, add an extraction solvent (e.g., ethanol) to the mixture and stir.[10]
-
Filter the mixture to separate the solid residue.
-
Concentrate the filtrate to obtain the this compound extract.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.
This compound's Anti-inflammatory and Antioxidant Mechanisms
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways, including NF-κB, Nrf2/ARE, and JAK/STAT.
-
NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway by blocking upstream receptors like TLR4, IL-1R, and TNFR1. This prevents the degradation of the inhibitor IκBα, keeping the NF-κB transcription factor inactive in the cytoplasm and thereby reducing the expression of pro-inflammatory genes.[11]
-
Nrf2/ARE Pathway: this compound activates the Nrf2 signaling pathway by promoting the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13]
-
JAK/STAT Pathway: this compound has been shown to downregulate the phosphorylation of Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3), thereby inhibiting this signaling pathway, which is often implicated in inflammatory responses.[14]
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow for this compound Extraction and Analysis
The general workflow for extracting and analyzing this compound from citrus peels involves several key stages, from sample preparation to final quantification.
Caption: General workflow for this compound extraction.
Conclusion
The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, cost, and environmental impact. While conventional methods like Soxhlet extraction are well-established, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter processing times.[15] The data and protocols presented in this guide provide a foundation for researchers to make informed decisions based on their specific laboratory capabilities and research objectives. Furthermore, the elucidation of this compound's interaction with key signaling pathways underscores its therapeutic potential and provides a rationale for its continued investigation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly extraction of this compound from citrus peels: a comparative study of Soxhlet, ultrasound-assisted, and microwave-assisted methods for improved yield and antioxidant properties | Semantic Scholar [semanticscholar.org]
- 5. A High-Yield Process for Production of Biosugars and this compound from Mandarin Peel Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. CO2-responsive deep eutectic solvents for the enhanced extraction of this compound from Fertile orange peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.ccnaonline.com [m.ccnaonline.com]
- 10. Extraction technology and production process of this compound. [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound activates Nrf2 to protect cochlear hair cells from cisplatin-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
- 15. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin's In Vitro Antioxidant Power: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of flavonoid antioxidant capacity is critical. This guide provides an objective, data-driven comparison of hesperidin's in vitro antioxidant performance against other prominent flavonoids, supported by experimental data and detailed protocols.
This compound, a flavanone glycoside predominantly found in citrus fruits, is a well-documented antioxidant.[1] Its ability to scavenge free radicals and chelate metal ions contributes to its potential therapeutic effects.[2] However, its efficacy relative to other flavonoids is a subject of ongoing research. This guide synthesizes available in vitro data to offer a clear comparison.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activity of flavonoids is frequently evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric—a lower IC50 value indicates higher antioxidant potency.[3] The following table summarizes the comparative antioxidant activities of this compound and other flavonoids from different studies.
| Flavonoid | Assay | IC50 Value | Reference Standard | IC50 of Reference | Source |
| This compound | DPPH | 41.55 ± 0.49 µg/mL | Ascorbic Acid | 31.45 ± 1.31 µg/mL | [4] |
| Quercetin | DPPH | 36.15 ± 0.30 µg/mL | Ascorbic Acid | 31.45 ± 1.31 µg/mL | [4] |
| This compound | Superoxide Scavenging | 28.08 ± 0.18 µg/mL | Ascorbic Acid | 23.2 ± 0.20 µg/mL | [4] |
| Quercetin | Superoxide Scavenging | 19.3 ± 0.26 µg/mL | Ascorbic Acid | 23.2 ± 0.20 µg/mL | [4] |
| This compound | DPPH | 896 µM | Ascorbic Acid | Not Provided | [5] |
| Hesperetin | DPPH | 525 µM | Ascorbic Acid | Not Provided | [5] |
| This compound | ABTS | 796.02 ± 0.12 µM | Ascorbic Acid | 70.63 ± 0.08 µM | [6][7] |
| Hesperetin | ABTS | 489.01 ± 0.09 µM | Ascorbic Acid | 70.63 ± 0.08 µM | [6][7] |
Key Observations:
-
Quercetin consistently demonstrates superior antioxidant activity to this compound in both DPPH and superoxide scavenging assays, exhibiting lower IC50 values.[4]
-
Hesperetin, the aglycone form of this compound, shows significantly higher antioxidant activity than its glycoside counterpart. [5][6] This is a common trend among flavonoids, as the sugar moiety in glycosides can reduce antioxidant capacity.[6]
-
While this compound shows notable antioxidant potential, it is generally less potent than standards like ascorbic acid and other flavonoids such as quercetin.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[8]
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test flavonoid and a reference standard (e.g., ascorbic acid) in a suitable solvent.
-
Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to different concentrations of the test sample (e.g., 0.25 mL).
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control sample containing the solvent instead of the test sample is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9]
Principle: The pre-formed blue/green ABTS•+ chromophore is reduced by an antioxidant to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is indicative of the antioxidant's activity.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or buffer) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare various concentrations of the test flavonoid and a reference standard.
-
Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control sample is prepared with the solvent instead of the test sample.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test flavonoid and a reference standard.
-
Add a small volume of the test sample (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is typically generated using a known antioxidant, such as Trolox or ferrous sulfate.
-
The antioxidant capacity is expressed as an equivalent of the standard.
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: General mechanism of flavonoid antioxidant action.
Conclusion
In vitro evidence suggests that this compound possesses significant antioxidant properties, though it is generally outperformed by its aglycone, hesperetin, and other flavonoids like quercetin. The structure of the flavonoid, particularly the presence and position of hydroxyl groups and the absence of a glycosidic bond, plays a crucial role in its antioxidant efficacy.[6] For researchers in drug development, this comparative data is essential for selecting the most potent flavonoid candidates for further investigation into their therapeutic potential against oxidative stress-related pathologies.
References
- 1. Potential of Naringin, this compound and Rutin: Phytochemical and Biological Benefits | Scripta Medica [aseestant.ceon.rs]
- 2. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Hesperetin, this compound and this compound Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Hesperidin's Efficacy Across Animal Models: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Hesperidin's efficacy in various preclinical animal models. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer an objective comparison of this promising flavonoid's therapeutic potential.
This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have consistently demonstrated its antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory properties. This guide synthesizes the findings from multiple animal models to provide a clear and comparative overview of its effects, aiding in the design of future research and development endeavors.
Quantitative Comparison of this compound's Efficacy
The following tables summarize the key quantitative findings from various studies, showcasing this compound's dose-dependent effects on critical biomarkers across different animal models.
Table 1: Anti-Inflammatory and Analgesic Effects of this compound
| Animal Model | This compound Dose | Key Biomarker/Parameter | Result |
| Carrageenan-Induced Paw Edema (Rat) | 50 mg/kg | Paw Edema Volume | 47% reduction |
| 100 mg/kg | Paw Edema Volume | 63% reduction | |
| Xylene-Induced Ear Edema (Mouse) | 100 mg/kg | Ear Edema Weight | 26.03% reduction |
| 200 mg/kg | Ear Edema Weight | 34.54% reduction | |
| 300 mg/kg | Ear Edema Weight | 47.21% reduction | |
| Acetic Acid-Induced Writhing (Mouse) | 100 mg/kg | Number of Writhings | 50% reduction |
Table 2: Neuroprotective Effects of this compound
| Animal Model | This compound Dose | Key Biomarker/Parameter | Result |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation (Mouse) | 25, 50, 100 mg/kg | IL-1β, IL-6, TNF-α in prefrontal cortex | Significant reduction |
| Middle Cerebral Artery Occlusion (MCAO) (Rat) | 30, 60, 90 mg/kg | Infarct Volume | Significant reduction |
| Streptozotocin-Induced Sporadic Dementia of Alzheimer's Type (Rat) | Not Specified | Spatial Learning & Memory | Improvement |
| Spinal Cord Injury (Rat) | Not Specified | IL-1β, TNF-α | Significant decrease |
| Total Antioxidant Status (TAS) | Significant increase |
Table 3: Effects of this compound on Metabolic Syndrome
| Animal Model | This compound Dose | Key Biomarker/Parameter | Result |
| High-Fat Diet-Induced Metabolic Syndrome (Mouse) | 70, 140, 280 mg/kg | Plasma Insulin | 40-50% reduction |
| HOMA-IR | 45% decrease | ||
| Oxidative Stress (8-OHdG) | 20% reduction | ||
| High-Fat Diet-Induced Metabolic Syndrome (Rat) | 15, 30 mg/kg | Visceral Fat Accumulation | Alleviated |
| Cardiac Dysfunction | Improved |
Table 4: Effects of this compound on Diabetic Nephropathy
| Animal Model | This compound Dose | Key Biomarker/Parameter | Result |
| Streptozotocin-Nicotinamide Induced Diabetic Nephropathy (Rat) | 100 mg/kg | Renal Damage | Significant protection |
| Streptozotocin-Induced Diabetic Nephropathy (Rat) | 100 mg/kg | Serum Urea and Creatinine | Significant decrease |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new studies, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
This compound Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at doses of 50 and 100 mg/kg body weight. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after this compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on neuroinflammation and associated behavioral changes.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
This compound Pre-treatment: this compound is administered orally for 7 consecutive days at doses of 25, 50, and 100 mg/kg.
-
Induction of Neuroinflammation: On the 7th day, 30 minutes after the last this compound dose, mice are injected intraperitoneally with LPS (0.83 mg/kg).
-
Behavioral Tests: 24 hours after LPS injection, behavioral tests such as the sucrose preference test (for anhedonia) and the forced swim test (for depressive-like behavior) are conducted.
-
Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissue (specifically the prefrontal cortex and hippocampus) is collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.
High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice
This model mimics the key features of metabolic syndrome in humans.
-
Animals: Male C57BL/6 mice (5 weeks old) are used.
-
Induction of Metabolic Syndrome: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity, insulin resistance, and other metabolic abnormalities.
-
This compound Treatment: After the induction period, mice are randomly assigned to groups and treated with different doses of this compound (e.g., 70, 140, 280 mg/kg/day) mixed in the diet or administered by oral gavage for a specified duration (e.g., 8-12 weeks).
-
Metabolic Phenotyping: Throughout the treatment period, parameters such as body weight, food intake, fasting blood glucose, and insulin levels are monitored. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.
-
Terminal Analysis: At the end of the study, blood is collected for lipid profile analysis. Tissues such as the liver, adipose tissue, and muscle are collected for histological examination and gene expression analysis related to lipid metabolism and inflammation.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound's efficacy.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hesperidin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hesperidin, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields.[1] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2] | Prevents direct skin contact with the substance. |
| Respiratory Protection | Particulate filter respirator (e.g., P1 or N95)[1][3] | Necessary when dust formation is likely to protect against inhalation. |
| Body Protection | Laboratory coat or overalls.[2][3] | Prevents contamination of personal clothing. |
It is essential to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area. Use local exhaust ventilation if dust is generated.[1][4]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2][4] Wash hands thoroughly after handling.[5][6] Keep away from food, drink, and animal feed.[1]
-
Ignition Sources: Keep away from heat and sources of ignition.[4] this compound is a combustible solid.[2]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6]
-
The recommended storage temperature is typically between 2–8 °C.[1]
-
Avoid exposure to moist air or water.[7]
-
Store apart from incompatible materials, such as strong oxidizing agents.[1][2]
Emergency Procedures: Spills and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Spill Response Protocol:
A systematic approach to spill management is crucial to contain the substance and protect laboratory personnel. The following workflow outlines the key steps for responding to a this compound spill.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4] Consult a doctor if symptoms persist.[8] |
| Skin Contact | Take off contaminated clothing immediately.[1][4] Wash off with soap and plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Consult a doctor.[4] |
| Ingestion | Rinse mouth with water.[1][4] Do not induce vomiting.[4] Call a doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is an essential part of the laboratory safety protocol.
Disposal Guidelines:
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Contaminated Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[4]
-
Containers: Keep the chemical in suitable and closed containers for disposal.[4] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Environmental Precautions: Do not let the chemical enter drains, as it should be kept away from surface and ground water.[1][4]
By adhering to these safety and logistical guidelines, you can ensure a secure environment for your research and development activities involving this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
